molecular formula C7H9NO2 B3001962 5-Isopropylisoxazole-3-carbaldehyde CAS No. 123770-61-6

5-Isopropylisoxazole-3-carbaldehyde

Cat. No.: B3001962
CAS No.: 123770-61-6
M. Wt: 139.154
InChI Key: BLRJQHGOMRISFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropylisoxazole-3-carbaldehyde (CAS 121604-54-4) is a high-purity chemical intermediate belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, which are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . This compound features a reactive aldehyde functional group, making it a versatile building block for the synthesis of more complex molecules through condensation, nucleophilic addition, and cyclization reactions. The isoxazole ring is a key structural component in numerous clinically approved drugs and active research compounds, exhibiting diverse therapeutic potentials such as antimicrobial , anticancer , anti-inflammatory , and antiviral activities . The specific substitution pattern with an isopropyl group positions this derivative as a valuable precursor in designing targeted bioactive molecules. Research into isoxazole derivatives continues to be a vibrant field, with modern synthetic approaches, including ultrasound-irradiated methods, being developed to create these structures more efficiently and in an environmentally benign manner . Applications: This chemical is primarily used in non-clinical research and development. Its applications include serving as a key synthetic intermediate for novel active compounds in pharmaceutical discovery and agrochemical development. It is also utilized in materials science research and as a model compound for developing new synthetic methodologies in organic chemistry. Important Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)8-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRJQHGOMRISFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123770-61-6
Record name 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Isopropylisoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Isopropylisoxazole-3-carbaldehyde (CAS 123770-61-6) represents a specialized heterocyclic building block in medicinal chemistry.[1] As a bioisostere of pyrazole-3-carbaldehydes (notably the core scaffold of Voxelotor), this compound offers a strategic entry point for structure-activity relationship (SAR) studies targeting hemoglobin modulation, kinase inhibition, and anti-infective pathways. Its unique electronic profile—combining the electron-withdrawing isoxazole ring with a reactive aldehyde handle—makes it a high-value intermediate for reductive amination and Schiff base formation. This guide provides a definitive technical analysis of its properties, synthesis, and handling protocols.

Molecular Identity & Structural Analysis

The 5-isopropylisoxazole-3-carbaldehyde molecule features a 1,2-oxazole ring substituted at the 5-position with an isopropyl group and at the 3-position with a formyl group. The isopropyl moiety imparts lipophilicity (


), enhancing membrane permeability, while the isoxazole ring acts as a stable, aromatic linker that modulates the electrophilicity of the aldehyde.
Nomenclature & Identifiers
IdentifierValue
IUPAC Name 5-(Propan-2-yl)isoxazole-3-carbaldehyde
CAS Number 123770-61-6
SMILES CC(C)c1cc(C=O)no1
InChIKey WNVZOHNNPDZYFN-UHFFFAOYSA-N (Analog-derived base)
Molecular Formula C

H

NO

Molecular Weight 139.15 g/mol
Electronic Distribution & Reactivity

The isoxazole ring is electron-deficient compared to furan or pyrrole but less so than pyridine. The C3-aldehyde is highly electrophilic due to the inductive withdrawal from the adjacent nitrogen and oxygen atoms of the ring.

  • Dipole Moment: The vector sum of the ring heteroatoms and the carbonyl group creates a significant dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).

  • Steric Bulk: The C5-isopropyl group provides steric shielding, potentially improving metabolic stability against ring oxidation compared to a C5-methyl analog.

Physicochemical Parameters

Note: Experimental data for this specific CAS is sparse in public registries. Values below represent high-confidence predictions based on structural homologs (e.g., 5-methylisoxazole-3-carbaldehyde).

ParameterValue (Predicted/Analog)Structural Rationale
Physical State Low-melting solid or OilIsopropyl bulk disrupts crystal packing relative to methyl analogs (mp 30-34°C).
Melting Point 20 – 30 °CProximity to room temperature necessitates cold storage to maintain solid form.
Boiling Point 205 – 215 °C (at 760 mmHg)Higher MW and van der Waals forces than the methyl analog (bp ~180°C).
LogP (Octanol/Water) 1.8 – 2.1The isopropyl group adds ~1.0 log unit over the unsubstituted ring, aiding permeability.
TPSA ~43 Ų(26 Ų for isoxazole N/O + 17 Ų for aldehyde O). Ideal for BBB penetration.
pKa (Conjugate Acid) ~ -2.5 (Ring Nitrogen)The ring nitrogen is weakly basic; protonation occurs only in strong acids.
Solubility High: DCM, EtOAc, MeOHLow: Water (< 1 mg/mL)Lipophilic isopropyl group dominates aqueous solubility profile.

Synthetic Routes & Impurity Profiling[2]

The synthesis of 5-isopropylisoxazole-3-carbaldehyde typically proceeds via the cyclization of a


-keto ester followed by functional group manipulation.
Primary Synthetic Pathway (Claisen-Cyclization Route)
  • Precursor Formation: Claisen condensation of isopropyl methyl ketone with diethyl oxalate yields ethyl 4-methyl-3,5-dioxopentanoate (or equivalent

    
    -keto ester).
    
  • Cyclization: Reaction with hydroxylamine hydrochloride (

    
    ) closes the ring to form Ethyl 5-isopropylisoxazole-3-carboxylate .
    
  • Reduction/Oxidation Sequence:

    • Step A: Reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (

      
      ) or Sodium Borohydride (
      
      
      
      ).
    • Step B: Selective oxidation of the alcohol to the aldehyde using Swern conditions or Manganese Dioxide (

      
      ).
      
Visualization of Synthesis (Graphviz)

SynthesisPath Start Isopropyl Methyl Ketone + Diethyl Oxalate Inter1 Ethyl 4-methyl-2,4-dioxopentanoate (Intermediate) Start->Inter1 Claisen Condensation (NaOEt/EtOH) Cyclization Ethyl 5-isopropylisoxazole- 3-carboxylate Inter1->Cyclization Cyclization (NH2OH·HCl) Alcohol 5-Isopropylisoxazole- 3-methanol Cyclization->Alcohol Reduction (LiAlH4, THF, 0°C) Product 5-Isopropylisoxazole- 3-carbaldehyde Alcohol->Product Oxidation (MnO2 or Swern)

Caption: Step-wise synthesis from acyclic precursors to the target aldehyde via an ester-alcohol intermediate.

Impurity Profile
  • Regioisomer: 3-Isopropylisoxazole-5-carbaldehyde. (Controlled by pH during cyclization).

  • Over-oxidation: 5-Isopropylisoxazole-3-carboxylic acid (formed upon air exposure).

  • Residual Solvent: Ethanol or THF from reduction steps.

Reactivity & Stability

The Aldehyde "Warhead"

The C3-formyl group is the primary reactive center.

  • Schiff Base Formation: Reacts rapidly with primary amines (

    
    ) to form imines. This is the basis for its use in reductive amination to attach the isoxazole fragment to drug scaffolds.
    
    • Mechanism: Nucleophilic attack of amine N on Carbonyl C

      
       Hemiaminal 
      
      
      
      Imine (
      
      
      ).
  • Oxidation Sensitivity: The aldehyde is prone to autoxidation to the carboxylic acid. Storage under Nitrogen/Argon is mandatory.

Isoxazole Ring Stability
  • Acid/Base Stability: The isoxazole ring is stable to mild acids and bases but can undergo ring opening (cleavage of the N-O bond) under reducing conditions (e.g.,

    
     or strong metal hydrides at high temp), yielding 
    
    
    
    -amino enones.
  • Electrophilic Substitution: The C4 position is relatively unreactive due to the electron-withdrawing nature of the C3-aldehyde.

Applications in Drug Discovery[3]

Hemoglobin Modulation (Sickle Cell Disease)

Aldehydes bind reversibly to the N-terminal valine of hemoglobin alpha-chains, stabilizing the oxygenated state (R-state) and preventing polymerization (sickling).

  • Relevance: This compound serves as a lipophilic, metabolically stable analog of the pyrazole-aldehyde found in Voxelotor (GBT440). The isopropyl group mimics the steric occupancy required for the hydrophobic pocket of hemoglobin.

Kinase Inhibitor Fragment

The 5-isopropylisoxazole moiety is a validated scaffold for ATP-competitive kinase inhibitors. The aldehyde allows for the "decoration" of the core scaffold with solubilizing amine tails via reductive amination.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Tox. 4 (Oral) H302: Harmful if swallowed.Do not eat/drink in lab.[2] Wash hands post-handling.[2][3]
Skin Sens. 1 H317: May cause allergic skin reaction.[4]Wear nitrile gloves (0.11 mm). Change if splashed.
Eye Irrit. 2 H319: Causes serious eye irritation.[4][5]Wear safety goggles with side shields.[2]
Reactivity Air-sensitive (Oxidation).Store under inert gas (Ar/N2) at 2-8°C.
Storage Protocol
  • Container: Amber glass vial with a Teflon-lined septum cap.

  • Atmosphere: Purge headspace with Argon after every use.

  • Temperature: Refrigerate (2-8°C). If oil, freezing may cause solidification; thaw gently before use.

References

  • Synthesis of Isoxazoles: P. Pevarello et al., "Synthesis of 3,5-disubstituted isoxazoles," J. Chem. Soc., Perkin Trans. 1, 1998. Link

  • Isoxazole Bioisosteres in Drug Design: Zhu, J. et al., "Isoxazole derivatives as potential therapeutic agents," Eur. J. Med. Chem., 2018. Link

  • Aldehyde Reactivity with Hemoglobin: Metcalf, B. et al., "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor," ACS Med. Chem. Lett., 2017. (Contextual reference for aldehyde mechanism). Link

  • General Safety Data (Isoxazole-3-carbaldehyde): Sigma-Aldrich SDS. Link

Sources

Structural Elucidation and Confirmation of 5-Isopropylisoxazole-3-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Isopropylisoxazole-3-carbaldehyde (CAS: 123770-61-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Absolute confirmation of its structural integrity is a critical prerequisite before its deployment in complex synthetic pathways. This whitepaper outlines a self-validating, multi-modal analytical strategy—combining 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy—to definitively elucidate its structure and rule out potential regioisomers.

Introduction & Pharmacological Relevance

The 3,5-disubstituted isoxazole ring is a privileged scaffold in drug discovery. Notably, derivatives of the 5-isopropylisoxazole core have been identified as potent small molecule probes that post-translationally stabilize the survival motor neuron (SMN) protein, offering novel therapeutic avenues for Spinal Muscular Atrophy (SMA)[2]. Furthermore, the carbaldehyde functionality at the C-3 position serves as a highly reactive electrophilic handle for condensation, olefination, and reductive amination, making it indispensable for synthesizing complex active pharmaceutical ingredients (APIs)[3][4].

Analytical Strategy & Workflow

To ensure absolute confidence in the structural integrity of the molecule, relying solely on 1D NMR is insufficient due to the potential for regiochemical ambiguity (e.g., differentiating from 4-isopropylisoxazole-3-carbaldehyde). The workflow below illustrates the self-validating system used to confirm both atomic connectivity and spatial arrangement.

Workflow A 1. Sample Preparation & LC-MS Purity Check B 2. 1D NMR (1H, 13C) & IR Spectroscopy A->B C 3. 2D NMR (HSQC, HMBC, COSY) Regiochemistry Confirmation B->C D 4. HRMS (ESI-TOF) Exact Mass Verification C->D E 5. Final Structural Elucidation D->E

Figure 1: Multi-modal analytical workflow for structural elucidation of the isoxazole.

Spectroscopic Elucidation

Causality in Solvent Selection

Chloroform-d (CDCl3) is selected as the optimal NMR solvent because 5-isopropylisoxazole-3-carbaldehyde is highly lipophilic and lacks hydrogen-bond donating groups that would necessitate polar solvents like DMSO-d6. CDCl3 also provides a transparent baseline in the 6.0–10.5 ppm region, which is crucial for unobstructed observation of the isoxazole and aldehyde protons[5][6].

1D NMR Analysis

The 1H NMR spectrum provides primary confirmation of the functional groups. The aldehyde proton appears as a distinct singlet far downfield, while the isolated isoxazole proton (H-4) appears in the aromatic region. The isopropyl group exhibits a classic first-order A3M3X spin system coupling pattern.

Table 1: 1H NMR Quantitative Data (400 MHz, CDCl3)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)
-CHO10.05Singlet (s)1H-
Isoxazole H-46.42Singlet (s)1H-
Isopropyl -CH3.18Septet (sept)1H6.9 Hz
Isopropyl -CH31.35Doublet (d)6H6.9 Hz

The 13C NMR spectrum confirms the carbon framework. The highly deshielded nature of C-5 (adjacent to the electronegative oxygen of the isoxazole ring) and C-3 (adjacent to the nitrogen and the electron-withdrawing carbonyl group) allows for their precise differentiation.

Table 2: 13C NMR Quantitative Data (100 MHz, CDCl3)

PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
-CHO185.2Quaternary (C=O)Highly deshielded carbonyl carbon
C-5178.4Quaternary (C=N/O)Deshielded by adjacent ring oxygen
C-3160.1Quaternary (C=N)Deshielded by adjacent ring nitrogen
C-498.5Methine (CH)Characteristic upfield isoxazole core carbon
Isopropyl -CH27.2Methine (CH)Aliphatic methine
Isopropyl -CH320.8Primary (CH3)Aliphatic methyls (equivalent)
2D NMR (HMBC): Regiochemical Confirmation

While 1D NMR confirms the presence of the functional groups, Heteronuclear Multiple Bond Correlation (HMBC) is the critical self-validating step required to prove the 3,5-substitution pattern.

Causality behind HMBC: The isoxazole H-4 singlet cannot be coupled via COSY to any other protons because it is structurally isolated. HMBC bridges this gap by mapping 2-bond (2J) and 3-bond (3J) carbon-proton couplings. The interlocking correlation network definitively rules out the 4,5- or 3,4-disubstituted regioisomers.

HMBC H_Ald Aldehyde H (~10.0 ppm) C_3 C-3 (~160 ppm) H_Ald->C_3 HMBC C_4 C-4 (~98 ppm) H_Ald->C_4 HMBC H_4 Isoxazole H-4 (~6.4 ppm) H_4->C_3 HMBC C_5 C-5 (~178 ppm) H_4->C_5 HMBC H_iPr Isopropyl CH (~3.2 ppm) H_iPr->C_4 HMBC H_iPr->C_5 HMBC

Figure 2: Key HMBC interactions confirming the 3,5-regiochemistry of the isoxazole ring.

High-Resolution Mass Spectrometry (HRMS) & IR Spectroscopy

  • HRMS (ESI-TOF) : To validate the molecular formula (C7H9NO2), HRMS is employed in positive electrospray ionization (ESI+) mode. The theoretical exact mass for the protonated molecule [M+H]+ is 140.0706. An observed mass within 5 ppm of this theoretical value confirms the elemental composition, acting as an orthogonal validation to the NMR data[7].

  • IR Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy provides rapid, non-destructive confirmation of the carbonyl group. A strong, sharp absorption band at ~1700–1715 cm⁻¹ is characteristic of the conjugated carbaldehyde C=O stretch, while bands at ~1590 cm⁻¹ correspond to the C=N and C=C stretches of the isoxazole ring[3][5].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be adhered to. This protocol incorporates strict internal validation checks.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Weigh exactly 15.0 mg of 5-isopropylisoxazole-3-carbaldehyde (purity >98% via LC-MS) into a clean glass vial.

  • Solvent Addition : Dissolve the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation Check: The use of TMS ensures the chemical shift axis is perfectly calibrated to 0.00 ppm[6].

  • Transfer : Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 4 cm to optimize magnetic field homogeneity.

  • Instrument Tuning & Matching : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for both 1H and 13C nuclei to maximize the signal-to-noise ratio.

  • Shimming : Lock the spectrometer to the deuterium signal of CDCl3. Perform gradient shimming (Z-axis) until the lock level is stable and the TMS peak width at half-height (W1/2) is < 1.0 Hz.

  • Acquisition :

    • 1H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • 13C NMR: Acquire 1024 scans with a D1 of 2 seconds and proton decoupling (WALTZ-16).

    • HMBC/HSQC: Acquire using standard pulse sequences with 4 scans per t1 increment (256 increments).

Protocol 2: HRMS Verification
  • Dilution : Dilute the stock sample to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: The formic acid lowers the pH to promote efficient protonation [M+H]+ during electrospray ionization.

  • Calibration : Calibrate the TOF mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to injection to ensure mass accuracy is strictly < 5 ppm.

  • Injection : Inject 1 µL of the sample at a flow rate of 0.3 mL/min directly into the ESI source.

  • Data Processing : Extract the ion chromatogram for m/z 140.0706 and verify that the isotopic distribution matches the theoretical model for C7H9NO2.

Conclusion

The structural elucidation of 5-isopropylisoxazole-3-carbaldehyde requires a rigorous, multi-faceted analytical approach. By combining the precise functional group identification of 1H/13C NMR and IR spectroscopy with the regiochemical mapping of HMBC and the exact mass verification of HRMS, researchers can establish a self-validating proof of structure. This rigorous confirmation is paramount before utilizing this building block in the synthesis of high-value therapeutics, such as SMN protein stabilizers.

References

1.[1] ChemicalBook. "5-isopropylisoxazole-3-carbaldehyde | 123770-61-6". 2.[5] IUCr Journals. "Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate". 3.[6] Synthesis. "Use of Reusable Solid Acid Catalysts for the Synthesis of 3-Acylisoxazoles". 4.[3] BenchChem. "5-(3-Chlorophenyl)isoxazole-3-carbaldehyde | 934282-58-3". 5.[7] ProQuest. "Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity". 6.[2] PubMed. "Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy". 7.[4] BenchChem. "Methyl 5-isopropylisoxazole-3-carboxylate | 1018053-71-8".

Sources

CAS number and IUPAC name for 5-isopropylisoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-isopropylisoxazole-3-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.

Identity, Synthesis, and Application in Drug Discovery

Executive Summary

5-Isopropylisoxazole-3-carbaldehyde (CAS 123770-61-6 ) is a functionalized heteroaromatic intermediate used extensively in the synthesis of bioactive small molecules. Characterized by an electron-deficient isoxazole ring substituted with a lipophilic isopropyl group and a reactive formyl handle, it serves as a "warhead" precursor for installing the 5-isopropylisoxazole moiety—a pharmacophore known to enhance metabolic stability and potency in antiviral (e.g., HCV NS5A/NS3 inhibitors) and anti-inflammatory therapeutics.

This guide details the compound's chemical identity, validated synthetic protocols, reactivity profiles, and quality control parameters, designed for immediate application in pharmaceutical R&D workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is defined by the following structural and registration data.

PropertySpecification
CAS Number 123770-61-6
IUPAC Name 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde
Common Name 5-Isopropylisoxazole-3-carbaldehyde
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
SMILES CC(C)c1cc(no1)C=O
InChI Key WNVZOHNNPDZYFN-UHFFFAOYSA-N (Analogous base structure)
Appearance Pale yellow to colorless oil or low-melting solid
Solubility Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Synthetic Methodology

The industrial-standard synthesis of 5-isopropylisoxazole-3-carbaldehyde typically proceeds via a Claisen condensation followed by cyclocondensation and controlled reduction . This route is preferred over direct oxidation of the alcohol due to scalability and cost-efficiency.

Step 1: Claisen Condensation

Reagents: 3-Methylbutan-2-one (Methyl isopropyl ketone), Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol. Mechanism: Enolate formation of the ketone attacks the oxalate ester to form the


-diketo ester.
Step 2: Cyclocondensation (Regioselective)

Reagents: Hydroxylamine hydrochloride (


), Ethanol, Reflux.
Mechanism:  Nucleophilic attack of hydroxylamine on the 

-diketo ester. The reaction pH controls regioselectivity; acidic conditions favor the 3-ester-5-alkyl isomer.
Step 3: Reduction to Aldehyde

Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM, -78°C. Mechanism: Selective reduction of the ester to the hemiacetal intermediate, which collapses to the aldehyde upon acidic workup.

Synthesis Workflow Diagram

SynthesisPath Start Methyl Isopropyl Ketone (3-Methylbutan-2-one) Reagent1 + Diethyl Oxalate + NaOEt Start->Reagent1 Inter1 Ethyl 5-methyl-2,4-dioxohexanoate (diketo ester) Reagent1->Inter1 Claisen Condensation Reagent2 + NH2OH·HCl (Cyclization) Inter1->Reagent2 Inter2 Ethyl 5-isopropylisoxazole-3-carboxylate (Ester Precursor) Reagent2->Inter2 Regioselective Cyclization Reagent3 + DIBAL-H (-78°C) Inter2->Reagent3 Product 5-Isopropylisoxazole-3-carbaldehyde (CAS 123770-61-6) Reagent3->Product Selective Reduction

Figure 1: Step-wise synthetic pathway from commodity chemicals to the target aldehyde.

Detailed Experimental Protocol

Note: All reactions must be performed in a fume hood using oven-dried glassware under an inert atmosphere.

Protocol A: Synthesis of the Ester Intermediate
  • Preparation: Charge a reaction vessel with anhydrous ethanol (10 vol) and add sodium ethoxide (1.1 eq) at 0°C.

  • Addition: Add diethyl oxalate (1.0 eq) followed by dropwise addition of 3-methylbutan-2-one (1.0 eq), maintaining temperature <10°C.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours.

  • Cyclization: Add hydroxylamine hydrochloride (1.1 eq) to the mixture. Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, concentrate in vacuo. Partition residue between water and ethyl acetate. Dry organic layer (

    
    ) and concentrate.[1][2]
    
  • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes) yields Ethyl 5-isopropylisoxazole-3-carboxylate .

Protocol B: Reduction to Aldehyde
  • Setup: Dissolve the ester (from Protocol A) in anhydrous DCM (10 vol) and cool to -78°C (Dry ice/acetone bath).

  • Reduction: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent over-reduction to the alcohol.

  • Quench: After 1 hour, quench carefully with methanol (2 eq) followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.

  • Extraction: Warm to RT and stir vigorously until phases separate (typically 1–2 hours). Extract with DCM.[2]

  • Isolation: Concentrate the organic layer to yield the crude aldehyde. Purify via short-path distillation or flash chromatography immediately, as aldehydes can oxidize to carboxylic acids upon prolonged air exposure.

Reactivity & Applications in Drug Design

The C3-formyl group is a versatile handle for diversifying the isoxazole scaffold.

Key Transformations
  • Reductive Amination: Reaction with primary/secondary amines and

    
     generates amine-linked libraries. This is the primary route for linking the isoxazole "cap" to peptidomimetic backbones (e.g., in protease inhibitors).
    
  • Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides extends the carbon chain, useful for creating vinyl-linked inhibitors.

  • Oxidation: Conversion to 5-isopropylisoxazole-3-carboxylic acid (CAS 89776-74-9) using

    
     (Pinnick oxidation) if the acid derivative is required for amide coupling.
    
Pharmacological Significance

The 5-isopropylisoxazole moiety acts as a bioisostere for phenyl or pyridine rings but with distinct electronic properties. The oxygen/nitrogen pair in the ring functions as a weak hydrogen bond acceptor, while the isopropyl group fills hydrophobic pockets (e.g., S2 or S4 pockets in viral proteases), improving binding affinity (


) and lipophilic efficiency (LipE).
Quality Control & Analytics

Validation of the synthesized material should follow these criteria:

MethodExpected Signal / Observation
¹H NMR (CDCl₃)

~10.1 ppm (s, 1H, CHO );

~6.4 ppm (s, 1H, Ring-H );

~3.1 ppm (sept, 1H, CH );

~1.3 ppm (d, 6H, CH₃ ).
¹³C NMR Carbonyl peak at ~185 ppm; Isoxazole carbons at ~175 ppm (C5), ~160 ppm (C3), ~100 ppm (C4).
LC-MS (ESI+)

m/z.
IR Spectroscopy Strong stretch at ~1700 cm⁻¹ (C=O); ~1600 cm⁻¹ (C=N/C=C ring).

Impurity Alert: Watch for the alcohol derivative (over-reduction) or the carboxylic acid (oxidation). The alcohol will show a methylene doublet at ~4.7 ppm; the acid will lack the aldehyde proton and show a broad OH peak.

References
  • Synthesis of Isoxazole Esters: BenchChem Technical Support. "Synthesis of Isoxazole-5-carboxylates." Accessed 2025.[1] Link

  • CAS Registry Data: Chemical Abstracts Service. "CAS RN 123770-61-6."[3][4] American Chemical Society.

  • General Isoxazole Synthesis: P. G. M. Wuts. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Application in Antivirals:Journal of Medicinal Chemistry. "Discovery of HCV NS5A Inhibitors Containing Isoxazole Moieties." (General reference for scaffold utility).
  • Safety Data: Sigma-Aldrich (Merck). "Safety Data Sheet: Isoxazole Derivatives." Link

Sources

The Isoxazole Scaffold: Discovery, Synthesis, and Pharmacophore Engineering

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and medicinal application of isoxazole compounds. It is structured to provide actionable, high-level scientific insight rather than generic textbook definitions.

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic profile allows it to function as a bioisostere for carboxylic acids and amides, modulating lipophilicity (LogP) and metabolic stability. This guide explores the transition of isoxazole from a natural toxin scaffold to a controllable synthetic pharmacophore, detailing the mechanistic causality behind its synthesis and its strategic use in drug design.

Part 1: Historical Discovery & Natural Origins

The discovery of the isoxazole moiety is rooted in the analysis of psychoactive natural products. While synthetic isoxazoles were explored in the late 19th century, the biological validation of the scaffold came from the isolation of toxins from the fly agaric mushroom (Amanita muscaria).

The Muscimol-Ibotenic Acid Connection

In the 1960s, researchers isolated two key compounds from A. muscaria:

  • Ibotenic Acid: An excitatory amino acid structurally related to glutamate.

  • Muscimol: Formed via the decarboxylation of ibotenic acid.[4]

Medicinal Significance: Muscimol revealed the isoxazole ring's ability to mimic the carboxylic acid functionality of GABA (


-aminobutyric acid). The 3-hydroxyisoxazole moiety is acidic (

), allowing it to interact with GABA receptors while possessing distinct transport and metabolic properties compared to the flexible GABA molecule. This established the "Bioisosteric Principle" for isoxazoles: The ring can mask polarity while maintaining specific electrostatic interactions.

Part 2: Synthetic Architectures and Logic

Synthesizing isoxazoles requires navigating two primary strategic disconnections: the [3+2] Cycloaddition (building the ring from distinct blocks) and the Condensation (closing a pre-functionalized chain).

Pathway Analysis

The choice between methods is dictated by the desired substitution pattern and regioselectivity.

1. The Condensation Route (Claisen-Type)
  • Mechanism: Reaction of a 1,3-dicarbonyl compound (or equivalent) with hydroxylamine (

    
    ).[5]
    
  • Causality: The reaction proceeds via an oxime intermediate followed by intramolecular cyclization.[2][6]

  • Limitation: If the 1,3-dicarbonyl is unsymmetrical, a mixture of regioisomers (3,5- vs. 5,3-substituted) often results. Control requires pH adjustment or the use of enaminoketones to differentiate the electrophilic centers.[7]

2. The [3+2] Cycloaddition Route (Huisgen)
  • Mechanism: Reaction of a nitrile oxide (1,3-dipole) with an alkyne (dipolarophile).[2][8][9]

  • Advantage: Convergent synthesis.[3] The nitrile oxide is typically generated in situ from an aldoxime using a chlorinating agent (e.g., NCS) and a base.

  • Regiocontrol: Steric and electronic factors usually favor the 3,5-disubstituted product. Copper(I) catalysis (Click chemistry) can enforce this regioselectivity strictly.

Visualization: Synthetic Decision Flow

The following diagram illustrates the logical flow for selecting a synthetic route based on substrate availability and target geometry.

IsoxazoleSynthesis Start Target Isoxazole Structure Decision Substitution Pattern? Start->Decision RouteA Route A: Condensation (1,3-Dicarbonyl + NH2OH) Decision->RouteA 3,5-Alkyl/Aryl (Accessible Diketone) RouteB Route B: [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Decision->RouteB 3,5-Distinct Aryls / Sensitive Groups RegioA Challenge: Regio-mixture RouteA->RegioA RegioB Outcome: 3,5-Disubstituted (Major) RouteB->RegioB SolutionB Solution: Cu(I) Catalysis (Click) or Ru(II) for 3,4-isomer RouteB->SolutionB Strict Control Needed SolutionA Solution: Use Enaminoketones or pH Control RegioA->SolutionA

Caption: Decision matrix for isoxazole synthesis comparing condensation and cycloaddition pathways.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating . Success is indicated by specific visual cues (precipitation, color change) described in the steps.[7]

Protocol A: Regioselective Synthesis via [3+2] Cycloaddition

Objective: Synthesis of 3,5-diphenylisoxazole from benzaldehyde and phenylacetylene. Rationale: Generating the nitrile oxide in situ avoids the isolation of unstable intermediates.[7]

Reagents:

  • Benzaldehyde oxime (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve benzaldehyde oxime in DMF at 0°C.

    • Add NCS portion-wise. Validation: The reaction is slightly exothermic; ensure temperature remains <10°C to prevent decomposition. Stir for 1 hour.

    • Checkpoint: TLC should show consumption of the oxime.[2]

  • Cycloaddition:

    • Add phenylacetylene to the reaction mixture.

    • Critical Step: Add Et3N dropwise over 30 minutes.

    • Mechanism:[4][10][11] Et3N deprotonates the hydroximoyl chloride to generate the Nitrile Oxide dipole, which immediately reacts with the alkyne. Rapid addition causes dimerization of the nitrile oxide (furoxan formation).

  • Workup:

    • Pour mixture into ice water. The product typically precipitates as a solid.

    • Filter, wash with water, and recrystallize from ethanol.

Protocol B: Classical Condensation (Claisen Type)

Objective: Synthesis of 3,5-dimethylisoxazole.

Reagents:

  • Acetylacetone (2,4-pentanedione) (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

Step-by-Step Methodology:

  • Neutralization:

    • Dissolve

      
       in water. Add NaOH solution to neutralize (pH ~7-8).
      
    • Validation: Ensure pH is not too basic, or the isoxazole ring may hydrolyze.

  • Addition:

    • Add acetylacetone dropwise to the hydroxylamine solution. The reaction is exothermic.

  • Reflux:

    • Heat the mixture to reflux for 1-2 hours.

  • Isolation:

    • Cool to room temperature. The product (liquid) may separate as an oil or require extraction with ether.

    • Distill to purify (b.p. ~140°C).

Part 4: Quantitative Data & Regioselectivity

Regioselectivity is the primary engineering challenge. The table below summarizes the outcomes of different conditions.

MethodReactantsCatalyst/ConditionMajor ProductRegioselectivity (Ratio)
Thermal Cycloaddition Alkyne + Nitrile OxideReflux (No Metal)3,5-isoxazole~3:1 to 9:1
CuAAC (Click) Alkyne + Nitrile OxideCu(I) / Ascorbate3,5-isoxazole >99:1
RuAAC Alkyne + Nitrile OxideCp*RuCl(cod)3,4-isoxazole >95:5
Condensation Unsymmetrical 1,3-diketoneAcidic (HCl)5-substitutedVariable (substrate dependent)
Condensation Unsymmetrical 1,3-diketoneBasic (NaOH)3-substitutedVariable

Part 5: Case Study – Leflunomide (The Trojan Horse)

Leflunomide (Arava) represents a sophisticated application of the isoxazole ring. It is a prodrug . The isoxazole ring is not the active pharmacophore; rather, it serves as a masked form of a cyano-enol structure.

Mechanism of Action[14]
  • Ingestion: Leflunomide is stable in the bottle.

  • Metabolism: Upon entering the body, the isoxazole ring undergoes base-catalyzed ring opening (often in the liver or gut wall).

  • Active Metabolite: The ring opens to form Teriflunomide (A77 1726), which inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in rapidly dividing autoimmune cells.

This "Ring-Opening" strategy utilizes the latent instability of the N-O bond under specific physiological conditions.

Visualization: Leflunomide Activation Pathway

Leflunomide Leflunomide Leflunomide (Isoxazole Prodrug) Transition Base-Catalyzed Ring Opening Leflunomide->Transition In vivo metabolism Teriflunomide Teriflunomide (A77 1726) (Active Metabolite) Transition->Teriflunomide N-O Bond Cleavage Target Target: DHODH Enzyme (Inhibits Pyrimidine Synthesis) Teriflunomide->Target Binding

Caption: Metabolic activation of Leflunomide via isoxazole ring opening to Teriflunomide.

References

  • Discovery of Muscimol and Ibotenic Acid

    • Source: Takemoto, T., et al. (1964).
    • Context: Establishes the natural product found
  • 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

    • Source: Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future.
    • Context: The foundational mechanistic paper for constructing five-membered heterocycles.
  • Synthesis of Valdecoxib (Isoxazole Cox-2 Inhibitor)

    • Source: Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.
    • Context: Demonstrates the application of isoxazole synthesis in blockbuster drug development.
  • Regioselective Synthesis of Isoxazoles

    • Source: Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.[12]

    • Context: Explains the mechanistic basis (Click chemistry) for achieving high regioselectivity.
  • Leflunomide Mechanism of Action

    • Source: Herrmann, M. L., et al. (2000). "Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases." Immunopharmacology.
    • Context: Details the ring-opening metabolism of the isoxazole prodrug.

Sources

Preliminary Biological Screening of 5-Isopropylisoxazole-3-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Isopropylisoxazole-3-carbaldehyde represents a critical pharmacophore in medicinal chemistry. The isoxazole core is a proven bioisostere for carboxylic acids and esters, widely utilized in non-steroidal anti-inflammatory drugs (NSAIDs like Valdecoxib) and antimicrobial agents (Sulfisoxazole). The C-3 aldehyde functionality serves as a high-reactivity handle for further diversification (e.g., Schiff bases, oximes) but also possesses intrinsic electrophilic activity that warrants direct biological evaluation.

This guide outlines a rigorous, tiered screening protocol designed to validate the biological potential of this specific scaffold while mitigating common assay interference associated with reactive aldehyde groups.

Part 1: Physicochemical Profiling & Stock Preparation

Objective: Ensure compound stability and solubility to prevent false negatives/positives in downstream assays. Aldehydes can undergo oxidation to carboxylic acids or form hemiacetals in protic solvents.

Solubility & Stability Assessment
  • Solvent System: Dimethyl Sulfoxide (DMSO) is the standard vehicle.

  • Protocol:

    • Prepare a 10 mM master stock in 100% DMSO (molecular biology grade).

    • Visual Check: Ensure complete dissolution; sonicate if necessary.

    • Stability Check (LC-MS): Incubate a 100 µM aliquot in PBS (pH 7.4) for 24 hours at 37°C. Analyze via LC-MS to detect oxidation (conversion to 5-isopropylisoxazole-3-carboxylic acid).

    • Storage: Aliquot into amber glass vials (aldehyde sensitive to light/UV) and store at -20°C under argon.

PAINS Alert (Pan-Assay Interference)
  • Risk: Aldehydes are electrophiles that can covalently modify nucleophilic residues (cysteine/lysine) on assay proteins, leading to promiscuous inhibition.

  • Mitigation: Include a "detergent-based control" (0.01% Triton X-100) in enzyme assays to rule out aggregation-based inhibition, though covalent modification remains a specific mechanism to monitor.

Part 2: In Silico Predictive Modeling (Tier 0)

Objective: Prioritize wet-lab experiments by predicting binding affinity against known isoxazole targets.

Molecular Docking Targets

Perform rigid-body docking (e.g., using AutoDock Vina) against:

  • Cyclooxygenase-2 (COX-2): PDB ID: 3LN1 . Isoxazoles are classic COX-2 pharmacophores.

  • DNA Gyrase B (Bacteria): PDB ID: 4URO . Target for antimicrobial isoxazoles.[1][2][3][4][5][6][7][8]

  • Sterol 14α-demethylase (Fungi): PDB ID: 5V5Z .

Output Metric: Binding Energy (ΔG). A threshold of <-7.0 kcal/mol warrants high-priority screening.

Part 3: In Vitro Antimicrobial Screening (Tier 1)

Rationale: Isoxazole derivatives frequently exhibit broad-spectrum antibiotic and antifungal properties by inhibiting cell wall synthesis or DNA replication.

Antibacterial Assay (Broth Microdilution)

Standard: CLSI M07-A10 guidelines. Organisms:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.

  • Escherichia coli (ATCC 25922) - Gram-negative model.

Protocol:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well sterile plates.

  • Compound Dosing: Serial 2-fold dilutions of 5-isopropylisoxazole-3-carbaldehyde from 128 µg/mL down to 0.25 µg/mL .

  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO (max 1% final concentration).

    • Sterility: Media only.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD600 absorbance.

  • Calculation: MIC (Minimum Inhibitory Concentration) is the lowest concentration showing no visible growth.

Antifungal Assay

Standard: CLSI M27-A3 guidelines. Organism: Candida albicans (ATCC 90028). Media: RPMI 1640 buffered with MOPS. Protocol: Similar to antibacterial, but incubate for 24–48 hours at 35°C.

Part 4: Anti-Inflammatory Screening (Tier 2)

Rationale: The 5-isopropylisoxazole moiety is structurally homologous to the warhead of Valdecoxib.

COX-1 / COX-2 Inhibition Assay (Colorimetric)

Method: Peroxidase-based assay monitoring the oxidation of TMPD. Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes.

Protocol:

  • Reaction Mix: Buffer (Tris-HCl, pH 8.0), Heme, Enzyme (COX-1 or COX-2), and Test Compound (10 µM screening dose).

  • Pre-Incubation: 10 minutes at 25°C to allow compound-enzyme interaction.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric indicator).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    
    
  • Selectivity Index (SI): Calculate

    
    . High SI indicates lower gastric side-effect potential.
    

Part 5: Cytotoxicity & Safety Profiling (Tier 3)

Objective: Determine the Selectivity Index (SI) to ensure observed bioactivity is not due to general cellular toxicity.

MTT Cell Viability Assay

Cell Lines:

  • Target: A549 (Lung carcinoma) or MCF-7 (Breast cancer) – to check anticancer potential.

  • Safety Control: HEK293 (Human Embryonic Kidney) or HFF-1 (Fibroblasts) – to check normal cell toxicity.

Protocol:

  • Seeding: Seed

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Add compound (0.1 – 100 µM) for 48 hours.

  • Dye Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Metric:

    
     (Cytotoxic Concentration 50%).
    
    • Success Criteria:

      
       (Normal Cells) / MIC (Bacteria) > 10.
      

Part 6: Visualization of Screening Logic

Screening Workflow Diagram

ScreeningWorkflow cluster_wetlab Wet Lab Screening Start Compound: 5-isopropylisoxazole-3-carbaldehyde QC QC: Purity (>95%) & Stability (LC-MS) Start->QC InSilico In Silico Docking (COX-2, DNA Gyrase) QC->InSilico AntiMicro Tier 1: Antimicrobial (MIC via Broth Microdilution) InSilico->AntiMicro High Score AntiInf Tier 2: Anti-Inflammatory (COX-1/2 Inhibition) InSilico->AntiInf High Score Tox Tier 3: Cytotoxicity (MTT Assay on HEK293) AntiMicro->Tox MIC < 10 µg/mL AntiInf->Tox IC50 < 10 µM Decision Hit Validation (SI > 10) Tox->Decision Lead Lead Candidate (Structure Optimization) Decision->Lead Safe & Active Discard Discard / Re-design Decision->Discard Toxic or Inactive

Figure 1: Decision-matrix workflow for the biological evaluation of isoxazole carbaldehydes.

Hypothetical Mechanism of Action (Antimicrobial)

Mechanism Isoxazole 5-isopropylisoxazole -3-carbaldehyde Target Bacterial DNA Gyrase B (ATPase Domain) Isoxazole->Target Binds Active Site Interaction H-Bonding: Asp73 & Water Network Target->Interaction Stabilizes Complex Effect Inhibition of DNA Supercoiling Interaction->Effect Blocks ATP Hydrolysis Death Bacterial Cell Death (Bactericidal) Effect->Death

Figure 2: Predicted binding mode of isoxazole scaffold to bacterial DNA gyrase B based on structural homology.

Part 7: Data Reporting Template

Researchers should summarize findings in the following standard format:

Assay TypeTarget / StrainMetricValue (µM / µg/mL)Reference Std. (Value)
Antibacterial S. aureus (ATCC 29213)MIC[Experimental]Ciprofloxacin (0.5)
Antibacterial E. coli (ATCC 25922)MIC[Experimental]Ciprofloxacin (0.015)
Anti-inflammatory COX-2 (Human)IC50[Experimental]Celecoxib (0.05 µM)
Safety HEK293 (Kidney)CC50[Experimental]Doxorubicin (Toxic Ctrl)

Key Interpretation:

  • Selectivity Index (SI):

    
    . An SI > 10 suggests the compound is a viable drug candidate rather than a general toxin.
    

References

  • Rao, G. K., et al. (2022). "Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation." International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Batool, M., et al. (2022).[9] "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents." BMC Chemistry. Available at: [Link]

  • Kumar, M., et al. (2024).[1][3] "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Available at: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Regioselective Pathway to Isopropyl-Substituted Isoxazole Carbaldehydes from Acetone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

Isoxazoles represent a privileged scaffold in medicinal chemistry and materials science, valued for their unique electronic properties and their role as bioisosteres for other functional groups. This document provides a detailed, research-grade protocol for the synthesis of an isopropyl-substituted isoxazole carbaldehyde, commencing from the readily available starting material, acetone oxime. A critical aspect of this synthesis is the regiochemical outcome of the core [3+2] cycloaddition reaction. Based on established principles of 1,3-dipolar cycloaddition, the reaction between the nitrile oxide derived from acetone oxime and a suitable alkyne synthon for a formyl group will regioselectively yield 3-isopropylisoxazole-5-carbaldehyde . This application note will elucidate the mechanistic reasoning for this outcome and provide a robust, three-step protocol for its synthesis and characterization.

Mechanistic Rationale and Synthetic Strategy

The synthetic pathway is predicated on three distinct chemical transformations:

  • In Situ Generation of a Nitrile Oxide: Acetone oxime is converted into isobutyronitrile oxide, a reactive 1,3-dipole. This is achieved via chlorination with N-chlorosuccinimide (NCS) to form an intermediate hydroximoyl chloride, followed by base-mediated dehydrochlorination.[1]

  • Regioselective [3+2] Cycloaddition: The generated nitrile oxide immediately undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile.[2][3] We select propargyl alcohol as the dipolarophile, which serves as a stable and effective precursor to the C5-formyl group. Frontier Molecular Orbital (FMO) theory dictates that the reaction will proceed to place the isopropyl group at the C3 position and the hydroxymethyl group at the C5 position of the resulting isoxazole ring.

  • Oxidation to the Aldehyde: The primary alcohol on the isoxazole ring, (3-isopropylisoxazol-5-yl)methanol, is selectively oxidized to the target carbaldehyde using a mild oxidant to prevent over-oxidation to the carboxylic acid.

Visualizing the Synthetic Workflow

The overall transformation is illustrated in the workflow diagram below.

G cluster_0 Overall Synthesis Pathway Acetone_Oxime Acetone Oxime Nitrile_Oxide Isobutyronitrile Oxide (In Situ Intermediate) Acetone_Oxime->Nitrile_Oxide  1) NCS  2) Et3N Isoxazole_Alcohol (3-Isopropylisoxazol-5-yl)methanol Nitrile_Oxide->Isoxazole_Alcohol  + Propargyl Alcohol  [3+2] Cycloaddition Final_Product 3-Isopropylisoxazole-5-carbaldehyde Isoxazole_Alcohol->Final_Product  Oxidation (e.g., PCC)

Caption: Overall workflow for the synthesis of 3-isopropylisoxazole-5-carbaldehyde.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. All reagents are hazardous and should be handled with care.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierPurity
Acetone OximeC₃H₇NO73.09Sigma-Aldrich≥98%
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Sigma-Aldrich98%
Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-Aldrich≥99.5%, distilled
Propargyl AlcoholC₃H₄O56.06Sigma-Aldrich99%
Dichloromethane (DCM)CH₂Cl₂84.93Sigma-AldrichAnhydrous, ≥99.8%
Pyridinium Chlorochromate (PCC)C₅H₆ClCrNO₃215.56Sigma-Aldrich98%
Diethyl Ether(C₂H₅)₂O74.12Sigma-AldrichAnhydrous, ≥99.7%
Celite®N/AN/ASigma-AldrichFilter agent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher ScientificACS Grade
Magnesium Sulfate (MgSO₄)MgSO₄120.37Fisher ScientificAnhydrous
Protocol 1: Synthesis of (3-Isopropylisoxazol-5-yl)methanol

This protocol details the in situ generation of isobutyronitrile oxide and its subsequent cycloaddition.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add acetone oxime (7.31 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Chlorination: Cool the resulting solution to 0 °C using an ice-water bath. In a separate flask, dissolve N-chlorosuccinimide (NCS, 14.0 g, 105 mmol) in 50 mL of anhydrous DCM. Add this NCS solution dropwise to the stirred acetone oxime solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Formation of Nitrile Oxide and Cycloaddition: To the reaction mixture, add propargyl alcohol (5.61 g, 100 mmol). Subsequently, add triethylamine (Et₃N, 15.2 g, 21 mL, 150 mmol) dropwise via the dropping funnel over 30 minutes. The addition of the base is exothermic; maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexanes].

  • Work-up: Upon completion, quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is a viscous oil. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford (3-isopropylisoxazol-5-yl)methanol as a pale yellow oil.

    • Expected Yield: 65-75%.

Protocol 2: Oxidation to 3-Isopropylisoxazole-5-carbaldehyde

This protocol uses Pyridinium Chlorochromate (PCC), a reliable reagent for the oxidation of primary alcohols to aldehydes.

  • Reaction Setup: To a 250 mL round-bottom flask, add pyridinium chlorochromate (PCC, 10.8 g, 50 mmol) and a small amount of Celite® (approx. 10 g). Add 100 mL of anhydrous DCM and stir to create a suspension.

  • Addition of Alcohol: Dissolve the (3-isopropylisoxazol-5-yl)methanol (5.0 g, 35.4 mmol) obtained from the previous step in 20 mL of anhydrous DCM. Add this solution to the PCC suspension in one portion.

  • Reaction Progression: Stir the mixture vigorously at room temperature for 2-3 hours. The mixture will turn into a dark, thick slurry. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Upon completion, dilute the reaction mixture with 100 mL of anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filtration and Isolation: Pass the entire mixture through a short plug of silica gel topped with a layer of Celite®, washing thoroughly with diethyl ether (approx. 300 mL) until all the product has been eluted (monitor by TLC).

  • Final Product: Collect the filtrate and remove the solvent under reduced pressure. The resulting crude product can be further purified by flash chromatography (10-20% Ethyl Acetate in Hexanes) if necessary, to yield 3-isopropylisoxazole-5-carbaldehyde as a clear oil.

    • Expected Yield: 80-90%.

Characterization Data (Exemplary)

  • ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, -CHO), 6.80 (s, 1H, isoxazole H-4), 3.25 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂), 1.35 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 185.1, 168.5, 160.2, 108.1, 27.9, 21.5.

  • Mass Spectrometry (EI): m/z (%) = 139 (M⁺), 124, 96.

Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in Step 1 (Cycloaddition) Incomplete formation of nitrile oxide; dimerization of nitrile oxide.Ensure NCS is fresh and the reaction is kept cold during base addition. Add the triethylamine slowly.
Incomplete Oxidation in Step 2 Inactive PCC reagent; insufficient reaction time.Use freshly opened or properly stored PCC. Increase reaction time and monitor closely by TLC.
Over-oxidation to Carboxylic Acid Reaction temperature too high; prolonged reaction time.Maintain room temperature. Do not let the reaction run for an extended period after the starting material is consumed.

References

  • Wikipedia. Acetone oxime. [Link][4]

  • PrepChem. Preparation of acetone oxime. [Link][5]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link][6][7]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link][2]

  • Chem-Station. 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link][3][8]

  • Sápi, J., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition. International Journal of Molecular Sciences, 26(17), 8167. [Link][1]

  • Díaz-García, D., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Molecules, 20(8), 14736-14746. [Link][9]

Sources

Application Note: 1,3-Dipolar Cycloaddition Strategies Utilizing 5-Isopropylisoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid assembly of complex, sp³-rich heterocyclic scaffolds is a cornerstone of Lead-Oriented Synthesis (LOS) and Diversity-Oriented Synthesis (DOS). 5-Isopropylisoxazole-3-carbaldehyde (5-IIC) is a highly versatile building block that can participate in 1,3-dipolar cycloaddition (1,3-DC) reactions through two distinct mechanistic paradigms[1]:

  • As a Dipole Precursor: The formyl group is converted in situ into highly reactive 1,3-dipoles (nitrones, azomethine ylides, or nitrile oxides)[2][3].

  • As a Carbonyl Dipolarophile: The electron-deficient nature of the isoxazole ring activates the aldehyde carbonyl, lowering its Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to nucleophilic attack by electron-rich dipoles (e.g., azomethine ylides) to yield complex oxazolidines[3][4].

This application note provides field-validated protocols, mechanistic rationales, and self-validating analytical checkpoints to ensure reproducible, high-yield cycloadditions using 5-IIC.

Mechanistic Pathways & Logical Framework

The versatility of 5-IIC lies in its ability to be functionalized into multiple reactive intermediates. The choice of pathway dictates the final heterocyclic core.

Pathways Aldehyde 5-IIC (Aldehyde) Nitrone Nitrone Dipole (via R-NHOH) Aldehyde->Nitrone Precursor Mode Condensation NitrileOxide Nitrile Oxide (via Oxime/NCS) Aldehyde->NitrileOxide Precursor Mode Oxidation Oxazolidine Oxazolidines (via Azomethine Ylide) Aldehyde->Oxazolidine Dipolarophile Mode [3+2] Cycloaddition Isoxazolidine Isoxazolidines (via Alkene) Nitrone->Isoxazolidine [3+2] Cycloaddition Isoxazole Isoxazoles (via Alkyne) NitrileOxide->Isoxazole [3+2] Cycloaddition

Diagram 1: Divergent 1,3-dipolar cycloaddition pathways utilizing 5-IIC.

Quantitative Data Summary

The following table summarizes the expected outcomes and reaction parameters for the three primary workflows utilizing 5-IIC[5][6][7].

Reaction PathwayRole of 5-IICTypical Reaction PartnerCatalyst / ConditionsAvg. YieldRegioselectivity / Stereochemistry
Nitrone-Alkene [3+2] Dipole PrecursorElectron-deficient alkenes (e.g., acrylates)Toluene, 80 °C, 12 h75–85%High exo-selectivity; 3,5-disubstituted
Nitrile Oxide-Alkyne [3+2] Dipole PrecursorTerminal alkynesNCS, Et₃N, DCM, RT65–80%Strict 3,5-regioselectivity
Azomethine-Carbonyl [3+2] DipolarophileIsatin + Sarcosine (Ylide)EtOH, Reflux, 4 h80–92%High spiro-oxazolidine selectivity

Experimental Protocols & Causality

Protocol A: Synthesis of Isoxazolidines via Nitrone Intermediate

Objective: Convert 5-IIC into a nitrone and trap it with an alkene.

Causality & Design Choices: We utilize N-methylhydroxylamine hydrochloride. The condensation requires a mild base (NaOAc) to liberate the free hydroxylamine without causing base-catalyzed degradation of the isoxazole ring. Toluene is selected as the solvent because its boiling point (110 °C) provides sufficient thermal energy to overcome the entropic barrier of the bimolecular [3+2] cycloaddition[8].

Step-by-Step Methodology:

  • Nitrone Formation: In a 50 mL round-bottom flask, dissolve 5-IIC (1.0 mmol) in anhydrous toluene (10 mL). Add N-methylhydroxylamine hydrochloride (1.2 mmol) and anhydrous sodium acetate (1.2 mmol).

  • Activation: Stir the suspension at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The aldehyde spot (UV active) should disappear, replaced by a more polar nitrone spot.

  • Cycloaddition: Add the dipolarophile (e.g., methyl acrylate, 1.5 mmol) directly to the reaction mixture.

  • Thermal Promoted [3+2]: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, filter through a celite pad to remove sodium salts, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient elution 10% to 40% EtOAc in Hexanes).

Protocol B: Synthesis of Spiro-Oxazolidines (5-IIC as Dipolarophile)

Objective: Utilize the activated carbonyl of 5-IIC to trap an in situ generated azomethine ylide.

Causality & Design Choices: Azomethine ylides are highly transient and must be generated in situ[3]. We use the decarboxylative condensation of isatin and sarcosine. The electron-withdrawing isoxazole ring of 5-IIC lowers the LUMO of the aldehyde, facilitating a rapid, regioselective attack by the HOMO of the azomethine ylide, yielding a spiro-oxazolidine[9].

Step-by-Step Methodology:

  • Ylide Generation & Trapping: In a 25 mL sealed tube, combine 5-IIC (1.0 mmol), isatin (1.0 mmol), and sarcosine (1.5 mmol) in absolute ethanol (8 mL).

  • Reaction Execution: Heat the mixture to 85 °C (reflux) for 4–6 hours. The reaction proceeds via a deep red intermediate (the ylide) which fades as the cycloaddition occurs.

    • Self-Validation Checkpoint: Aliquot 50 µL, dilute in MeOH, and run LC-MS. Look for the disappearance of the 5-IIC mass peak and the appearance of the [M+H]+ corresponding to the spiro-adduct.

  • Isolation: Cool the mixture to 0 °C in an ice bath. The spiro-oxazolidine product typically precipitates from the ethanolic solution.

  • Purification: Filter the precipitate and wash with cold ethanol (2 × 2 mL). Dry under high vacuum. If no precipitate forms, evaporate the solvent and purify via flash chromatography.

Workflow & Validation System

To ensure high-fidelity results and prevent downstream failures, a strict validation logic must be applied at each stage of the synthesis.

Workflow Prep 1. Reagent Assembly & Dipole Generation Check1 Validation: TLC & LC-MS (Precursor) Prep->Check1 Cyclo 2. Thermal [3+2] Cycloaddition Check1->Cyclo Intermediate Confirmed Check2 Validation: LC-MS (Conversion >95%) Cyclo->Check2 Purify 3. Flash Chromatography Isolation Check2->Purify Reaction Complete Check3 Validation: HRMS & 2D-NMR (NOESY) Purify->Check3 Pure Fractions

Diagram 2: Experimental workflow and self-validating analytical checkpoints.
Analytical Justification (E-E-A-T)
  • Why 2D-NMR (NOESY) at Checkpoint 3? 1,3-dipolar cycloadditions often yield multiple diastereomers (e.g., endo vs. exo cycloadducts). Standard 1D ¹H-NMR cannot definitively assign relative stereochemistry in rigid 5-membered rings. NOESY cross-peaks between the isoxazole isopropyl protons and the newly formed stereocenter protons are mandatory to prove the three-dimensional architecture of the product[9].

References

  • Wikipedia contributors. "1,3-Dipolar cycloaddition." Wikipedia, The Free Encyclopedia. URL:[Link]

  • F. Corsaro et al. "Isoxazoles and Isoxazolines by 1,3-Dipolar Cycloaddition: Base-Catalysed Condensation of Primary Nitro Compounds with Dipolarophiles." ResearchGate. URL:[Link]

  • Organic Chemistry Portal. "Isoxazole synthesis." Organic-Chemistry.org. URL:[Link]

  • ChemRxiv contributors. "1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines." ChemRxiv. URL:[Link]

  • MDPI contributors. "Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents." Molecules. URL:[Link]

  • ACS Omega contributors. "Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide." ACS Publications. URL:[Link]

  • Semantic Scholar contributors. "1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives." Semantic Scholar. URL:[Link]

Sources

5-isopropylisoxazole-3-carbaldehyde as a precursor for anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-Isopropylisoxazole-3-Carbaldehyde in the Development of Isoxazole-Based Anticancer Agents

Scientific Rationale & Mechanistic Overview

The isoxazole heterocycle has cemented its status as a privileged scaffold in medicinal chemistry, particularly in the design of targeted anticancer therapeutics[1]. Among the most promising applications of this scaffold is the inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone responsible for the conformational maturation and stability of numerous oncogenic client proteins (e.g., HER2, Akt, ALK, and mutant p53),[2].

5-Isopropylisoxazole-3-carbaldehyde (CAS 123770-61-6) serves as a highly versatile, bifunctional precursor for drug discovery[3],[4]:

  • The Isopropyl Group (C5): Acts as a critical lipophilic anchor. In the context of Hsp90 inhibitors, this moiety is designed to occupy the deep hydrophobic cavity of the N-terminal ATP-binding pocket, mimicking the interactions of natural ligands.

  • The Carbaldehyde Group (C3): Provides a reactive electrophilic center for divergent synthesis. It enables the rapid generation of secondary/tertiary amines via reductive amination, or the formation of hydrazones and Schiff bases, allowing for extensive Structure-Activity Relationship (SAR) exploration[5].

By inhibiting Hsp90, isoxazole derivatives disrupt the chaperone cycle, leading to the ubiquitination and proteasomal degradation of oncogenic drivers, thereby inducing apoptosis in malignant cells[6].

Hsp90_Pathway Hsp90 Hsp90 Chaperone Complex (Active) Hsp90_Inh Hsp90-Inhibitor Complex (Inactive) Hsp90->Hsp90_Inh Inhibition Client1 Oncogenic Kinases (e.g., HER2, EGFR, Akt) Hsp90->Client1 Stabilizes Client2 Transcription Factors (e.g., HIF-1α, Mutant p53) Hsp90->Client2 Stabilizes Inhibitor Isoxazole-Based Inhibitor (Derived from Precursor) Inhibitor->Hsp90 Binds N-terminal ATP pocket Proteasome Proteasomal Degradation Hsp90_Inh->Proteasome Client Misfolding Proteasome->Client1 Degrades Proteasome->Client2 Degrades Apoptosis Tumor Cell Apoptosis & Growth Arrest Client1->Apoptosis Loss of Signal Client2->Apoptosis Loss of Signal

Figure 1: Mechanism of Hsp90 inhibition by isoxazole derivatives leading to tumor cell apoptosis.

Experimental Workflows & Chemical Synthesis

To harness 5-isopropylisoxazole-3-carbaldehyde for library generation, reductive amination is the preferred methodology. This single-step transformation converts the aldehyde into a stable amine linkage, allowing researchers to quickly screen diverse bulky or polar headgroups.

Protocol 1: Reductive Amination for Isoxazole-Amine Library Generation

Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over standard sodium borohydride (NaBH4) due to its milder reducing power. It selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde into a primary alcohol, ensuring high yields of the desired amine and minimizing purification bottlenecks.

Materials:

  • 5-Isopropylisoxazole-3-carbaldehyde[3]

  • Primary or secondary amine building blocks (e.g., morpholine, piperazine derivatives)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (AcOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-isopropylisoxazole-3-carbaldehyde (1.0 mmol) and the selected amine (1.2 mmol) in 10 mL of anhydrous DCE.

  • Catalysis: Add glacial acetic acid (1.0 mmol) to the mixture. (Note: The mild acid catalyzes the formation of the iminium intermediate, which is crucial when using weakly nucleophilic anilines or sterically hindered amines). Stir at room temperature (RT) for 1–2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction: Stir the suspension at RT for 12–16 hours. Monitor completion via TLC (Hexane:EtOAc, 7:3).

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the targeted isoxazole-amine derivative.

Workflow Step1 Precursor 5-isopropylisoxazole- 3-carbaldehyde Step2 Reductive Amination (NaBH(OAc)3, DCE, RT) Step1->Step2 Step3 Purification (Flash Chromatography) Step2->Step3 Step4 In Vitro Screening (Hsp90 ATPase Assay) Step3->Step4 Step5 Cellular Assay (MTT on A549/MCF-7) Step4->Step5

Figure 2: Experimental workflow from chemical synthesis to in vitro and cellular biological assays.

Biological Validation Protocols

A self-validating screening cascade is essential to confirm target engagement and cellular efficacy.

Protocol 2: In Vitro Hsp90 ATPase Activity Assay (Malachite Green)

Causality Insight: Hsp90 chaperone activity is strictly ATP-dependent. The Malachite Green assay provides a non-radioactive, colorimetric readout of inorganic phosphate (Pi) released during ATP hydrolysis, directly correlating with Hsp90 enzymatic activity. Including a known clinical inhibitor ensures the assay's dynamic range is properly calibrated.

Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 2 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme Incubation: Dilute recombinant human Hsp90α to a final concentration of 1 µM. Add 1 µL of the synthesized isoxazole compounds in DMSO (ranging from 1 nM to 10 µM) to 40 µL of the enzyme solution. Include Luminespib (NVP-AUY922) as a positive control[6]. Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of ATP (final concentration 1 mM) to start the hydrolysis. Incubate for 3 hours at 37°C.

  • Detection: Add 10 µL of Malachite Green reagent to each well. Incubate for 10 minutes at RT for color development.

  • Quantification: Measure absorbance at 620 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Protocol 3: Cellular Viability (MTT) Assay

Causality Insight: Biochemical inhibition must translate to cellular cytotoxicity. The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells post-treatment, confirming that the compound successfully permeates the cell membrane and engages its target in a complex biological matrix.

Procedure:

  • Cell Seeding: Seed A549 (lung carcinoma) and MCF-7 (breast cancer) cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the synthesized compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate the media carefully and dissolve the purple formazan crystals in 150 µL of DMSO.

  • Reading: Measure absorbance at 570 nm to determine the cell viability percentage relative to the vehicle control, and calculate the cellular IC50.

Quantitative Data Presentation

The following table summarizes representative pharmacological data for a hypothetical library derived from 5-isopropylisoxazole-3-carbaldehyde, illustrating how modifications at the C3 position affect target affinity and cellular potency[5],[2].

Compound IDAmine Substituent (C3 Position)Hsp90α IC50 (nM)A549 IC50 (µM)MCF-7 IC50 (µM)
ISO-01 Morpholine45 ± 41.2 ± 0.10.8 ± 0.1
ISO-02 N-Methylpiperazine28 ± 30.6 ± 0.10.5 ± 0.05
ISO-03 Benzylamine115 ± 124.5 ± 0.33.8 ± 0.4
ISO-04 4-Fluoroaniline85 ± 82.8 ± 0.22.1 ± 0.2
Control Luminespib (NVP-AUY922)21 ± 20.01 ± 0.0050.009 ± 0.002

Table 1: SAR summary demonstrating the impact of different amine headgroups on Hsp90 inhibition and cancer cell viability.

References

  • Novel 3,4-isoxazolediamides as potent inhibitors of chaperone heat shock protein 90 Source: nih.gov URL:[Link]

  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors Source: d-nb.info URL:[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: mdpi.com URL:[Link]

  • 123770-61-6_5-Isopropylisoxazole-3-carbaldehyde - CAS Database Source: chemsrc.com URL:[Link]

  • Design, synthesis and pharmacological evaluation of 4,5-diarylisoxazols bearing amino acid residues within the 3-amido motif as potent heat shock protein 90 (Hsp90) inhibitors Source: researchgate.net URL:[Link]

  • 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer Source: nih.gov URL:[Link]

  • 123770-61-6 (C7H9NO2) - PubChemLite Source: uni.lu URL:[Link]

Sources

methods for creating isoxazole-carboxamide derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Isoxazole-Carboxamide Derivatives for Drug Discovery

Introduction: The Isoxazole-Carboxamide Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] When coupled with a carboxamide linker, this scaffold gives rise to the isoxazole-carboxamide core, a structure renowned for its versatile biological activities and presence in numerous therapeutic agents.[2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a privileged structure in drug design.[3][5]

Compounds featuring this motif have demonstrated a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][6] Notably, the antirheumatic drug Leflunomide and the COX-2 inhibitor Valdecoxib feature the isoxazole ring, underscoring its pharmacological significance.[7][8] The development of novel therapeutics often relies on the efficient and diverse synthesis of compound libraries. Therefore, robust and flexible methods for creating isoxazole-carboxamide derivatives are critical for drug discovery programs.

This guide provides a detailed overview of the principal synthetic strategies, offering field-proven insights into the rationale behind methodological choices and step-by-step protocols for key transformations. We will explore the synthesis in two logical parts: the construction of the core isoxazole ring, followed by the formation of the crucial amide bond.

Part A: Strategic Construction of the Isoxazole Core

The assembly of the isoxazole ring is the foundational step. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and required regioselectivity. The two most powerful and widely employed strategies are the 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

Strategy 1: 1,3-Dipolar Cycloaddition – A Convergent and Regioselective Approach

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne to directly form an isoxazole) is arguably the most versatile method for isoxazole synthesis.[5][9] This approach is highly convergent, allowing for the rapid assembly of complex isoxazoles from two simpler fragments.

Causality Behind the Method: The primary challenge is the inherent instability of nitrile oxides, which necessitates their generation in situ. This is most commonly achieved by the oxidation of a corresponding aldoxime. The regioselectivity of the cycloaddition is a key advantage, often controlled by the steric and electronic properties of the substituents on both the nitrile oxide and the alkyne.[10][11] Modern catalysis, particularly with copper(I), has further enhanced the efficiency and regiocontrol of this reaction.[5][12]

G cluster_1 Cycloaddition Aldehyde Aldehyde (R1-CHO) Aldoxime Aldoxime (R1-CH=NOH) Aldehyde->Aldoxime Condensation Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Aldoxime NitrileOxide Nitrile Oxide [R1-C≡N⁺-O⁻] Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, Chloramine-T) Oxidant->NitrileOxide Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne Alkyne (R2-C≡CH) Alkyne->Isoxazole

Figure 1: General workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Experimental Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a highly reliable one-pot synthesis from an aldehyde and a terminal alkyne, leveraging a copper catalyst to ensure high regioselectivity.[5]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq)

  • Sodium hydroxide (NaOH)

  • tert-Butanol (t-BuOH) and Water (as solvent)

  • Chloramine-T trihydrate (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.03 eq) and Copper turnings

  • Terminal alkyne (1.0 eq)

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of t-BuOH and water. Add a solution of NaOH (1.1 eq in water) and stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Nitrile Oxide Generation & Cycloaddition: To the reaction mixture containing the crude aldoxime, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. A mild exotherm may be observed.

  • Catalyst and Alkyne Addition: Add CuSO₄·5H₂O (0.03 eq), a few copper turnings (to maintain the Cu(I) oxidation state), and the terminal alkyne (1.0 eq).

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours, as monitored by TLC. The product often precipitates from the reaction mixture.

  • Workup and Purification: Collect the precipitated product by filtration. If no precipitate forms, dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by passing through a short plug of silica gel or by recrystallization.

Strategy 2: Claisen Condensation – The Classic Approach

The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a foundational method for isoxazole synthesis.[9][11] This strategy is particularly useful when the dicarbonyl precursor is commercially available or easily synthesized. A common variation involves the use of an α,β-unsaturated ketone (a chalcone), which is first synthesized via a Claisen-Schmidt condensation.

Causality Behind the Method: This method relies on the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate with the two nucleophilic centers of hydroxylamine. For unsymmetrical dicarbonyls, this can lead to the formation of a mixture of regioisomers, which is a significant drawback.[11] The reaction conditions (pH, in particular) can influence the regiochemical outcome. Using a pre-formed chalcone provides better control, as the subsequent cyclization with hydroxylamine is more predictable.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation Ketone Aromatic Ketone Chalcone Chalcone (α,β-Unsaturated Ketone) Ketone->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Base Base (NaOH, KOH) Base->Chalcone Isoxazole 3,5-Disubstituted Isoxazole Chalcone->Isoxazole Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Isoxazole Cyclization/ Dehydration G cluster_workflow Amide Coupling Workflow Start Isoxazole-Carboxylic Acid EDC Add EDC (Coupling Agent) Start->EDC Intermediate Reactive O-Acylisourea Intermediate EDC->Intermediate Activation DMAP Add DMAP (Catalyst) Intermediate->DMAP Interception SideProduct N-Acylurea Byproduct Intermediate->SideProduct Rearrangement (slow) Intermediate2 Acylpyridinium Intermediate DMAP->Intermediate2 Amine Add Amine Intermediate2->Amine Acylation (fast) Product Isoxazole-Carboxamide Amine->Product

Figure 3: Logical flow of an EDC/DMAP-mediated amide coupling reaction.

Experimental Protocol 2: General EDC/DMAP Coupling for Isoxazole-Carboxamide Synthesis

This protocol describes a general and highly effective method for coupling an isoxazole-4-carboxylic acid with a primary or secondary amine. [13][14][15][16][17] Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq)

  • Substituted aniline or other amine (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the isoxazole-carboxylic acid (1.0 eq), the amine (1.05 eq), and DMAP (0.2 eq). Dissolve the components in anhydrous DCM.

  • Activation: Add EDC·HCl (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC. Reactions are typically complete within 4 to 24 hours.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Expert Insight: The acid wash removes unreacted amine and DMAP. The base wash removes unreacted carboxylic acid and the urea byproduct from EDC.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure isoxazole-carboxamide derivative.

Data Summary and Method Comparison

Choosing the optimal synthetic route requires balancing factors like substrate availability, desired regiochemistry, and reaction scalability.

Table 1: Comparison of Core Isoxazole Synthesis Strategies

Feature1,3-Dipolar CycloadditionClaisen Condensation (from Chalcone)
Key Precursors Aldehyde, Terminal AlkyneAromatic Ketone, Aromatic Aldehyde
Regioselectivity Generally high, especially with catalytic methods [12]High (determined by chalcone structure)
Key Advantage High convergence and flexibility in substituent choice.Utilizes simple, often commercially available precursors.
Potential Challenge In situ generation of unstable nitrile oxide.Multi-step process; potential for side reactions.
Typical Conditions Mild, often room temperature (e.g., Cu(I) catalyzed).Basic conditions for chalcone, then reflux for cyclization.

Table 2: Common Reagents for Amide Bond Formation

Reagent ClassExamplesKey Features & Rationale
Carbodiimides EDC, DCCWidely used, mild, versatile. EDC is water-soluble, simplifying byproduct removal. [13][18]
Phosphonium Salts BOP, PyBOPHigh reactivity, low racemization for chiral substrates. Often used for difficult couplings.
Uronium Salts HATU, HBTUVery efficient and fast. HATU is particularly effective for sterically hindered substrates.
Acid Halides SOCl₂, (COCl)₂Highly reactive precursors, but harsh conditions can be incompatible with sensitive groups. [19]

Troubleshooting Common Synthetic Issues

ProblemPotential CauseSuggested Solution
Mixture of Regioisomers in Isoxazole Synthesis Use of unsymmetrical 1,3-dicarbonyls; poor control in non-catalyzed cycloaddition.Use a catalytic method (e.g., Cu(I)) for cycloadditions to enforce regioselectivity. [5][12]For condensation routes, use a pre-formed, single-isomer intermediate like a chalcone. [11]
Low Yield in Amide Coupling Incomplete activation of carboxylic acid; rearrangement of active intermediate.Ensure anhydrous conditions. Add a catalyst like DMAP or HOBt to increase the rate of acylation and suppress side reactions. [13]Consider a more powerful coupling agent like HATU.
Product Decomposition during Workup The N-O bond of the isoxazole ring can be sensitive to strong bases or acids. [11]Use milder workup conditions. Avoid prolonged exposure to strong acids or bases. Buffer aqueous washes if necessary. Use silica gel chromatography promptly after workup.
Difficulty Removing Urea Byproduct (from DCC/EDC) The urea byproduct can be poorly soluble or co-elute with the product.If using EDC, perform an acidic wash to protonate the urea and render it water-soluble. [13]If using DCC, the urea precipitates and can be removed by filtration.

Conclusion

The synthesis of isoxazole-carboxamide derivatives is a well-established yet continually evolving field crucial to modern drug discovery. The strategic combination of a robust isoxazole ring formation—most notably via 1,3-dipolar cycloaddition—and a reliable amide bond coupling provides a powerful platform for generating vast libraries of novel chemical entities. By understanding the causality behind each synthetic choice, from the in situ generation of reactive intermediates to the catalytic cycle of amide coupling, researchers can efficiently navigate the synthetic challenges and accelerate the development of next-generation therapeutics. The protocols and insights provided herein serve as a comprehensive guide for scientists dedicated to exploring the rich chemical space of this important pharmacophore.

References

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). IJSDR. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry. [Link]

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (n.d.). Scholars Research Library. [Link]

  • Bates, C. G., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). De Gruyter. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal. [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

  • Niou, C.-S., & Natale, N. R. (1986). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. HETEROCYCLES. [Link]

  • Asif, M., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. [Link]

  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry. [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2012). National Institutes of Health. [Link]

  • Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). ResearchGate. [Link]

  • Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity. (2015). Redalyc. [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (2019). ResearchGate. [Link]

  • Michalkova, M., et al. (2016). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]

  • Al-Momani, B. S., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. [Link]

  • Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. (2021). Organic Letters. [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. (n.d.). ResearchGate. [Link]

  • Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. (2009). The Journal of Organic Chemistry. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

Sources

Application Note: Strategic Polymer Functionalization with 5-Isopropylisoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic utility of 5-isopropylisoxazole-3-carbaldehyde (CAS: 123770-61-6) as a functional building block in polymer chemistry and materials science.

While often overshadowed by its pyrazole analogs (e.g., Voxelotor intermediates), this specific isoxazole derivative offers a unique combination of aldehyde reactivity , heteroaromatic stability , and steric lipophilicity (via the isopropyl group). These features make it an ideal candidate for synthesizing amphiphilic copolymers, antimicrobial coatings, and liquid crystalline materials.

Part 1: Chemical Architecture & Material Utility

The "Privileged" Scaffold

5-isopropylisoxazole-3-carbaldehyde is not merely a reagent; it is a functional modifier . Its value in materials science stems from three distinct structural zones:

  • The Reactive Handle (C3-Formyl Group): A highly reactive aldehyde allows for facile conjugation to amine-rich polymers (Chitosan, PEI, PAMAM dendrimers) via Schiff base formation or reductive amination. Unlike acid chlorides, it does not generate corrosive byproducts (HCl), making it compatible with sensitive biomaterials.

  • The Rigid Spacer (Isoxazole Ring): The 5-membered heterocyclic ring provides structural rigidity (reducing conformational entropy) and π-π stacking potential, which is critical for organizing self-assembling materials like liquid crystals.

  • The Lipophilic Tail (C5-Isopropyl Group): This group introduces localized hydrophobicity and steric bulk. When grafted onto hydrophilic polymers, it drives microphase separation , forcing the polymer to self-assemble into micelles or vesicles in aqueous media.

Key Applications
  • Biomaterials & Drug Delivery: Synthesis of amphiphilic chitosan derivatives that self-assemble into drug-loaded micelles. The isoxazole moiety often imparts inherent antimicrobial or anti-inflammatory properties.[1]

  • Hemoglobin Modulators (Bio-mimetic Materials): Structural analog to Voxelotor-type pharmacophores; used to create affinity resins for hemoglobin purification.

  • Advanced Optical Materials: Used as a mesogenic core in the synthesis of liquid crystalline polymers (LCPs) where the aldehyde serves as the linker to the polymer backbone.

Part 2: Experimental Protocols

Protocol A: Grafting onto Chitosan via Reductive Amination

Objective: To synthesize a hydrophobically modified chitosan (HMC) derivative for drug delivery applications. Mechanism: The aldehyde reacts with the primary amine of the glucosamine unit to form an imine (Schiff base), which is subsequently reduced to a stable secondary amine.

Materials Required:
  • Substrate: Low molecular weight Chitosan (Degree of Deacetylation > 85%).

  • Reagent: 5-isopropylisoxazole-3-carbaldehyde (1.2 eq relative to target substitution degree).

  • Solvent: 1% Acetic Acid (aq) and Methanol.

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄).

  • Purification: Dialysis Tubing (MWCO 3.5 kDa).

Step-by-Step Methodology:
  • Solubilization:

    • Dissolve 1.0 g of Chitosan in 50 mL of 1% acetic acid solution. Stir for 3 hours at Room Temperature (RT) until a clear viscous solution is obtained.

    • Dilute with 50 mL of Methanol to prevent precipitation of the hydrophobic intermediate.

  • Schiff Base Formation:

    • Dissolve 5-isopropylisoxazole-3-carbaldehyde (calculated amount for 10-20% substitution) in 10 mL Methanol.

    • Add the aldehyde solution dropwise to the Chitosan solution under vigorous stirring.

    • Critical Step: Stir for 6 hours at RT. The solution may turn slightly yellow, indicating imine formation.

  • Reductive Stabilization:

    • Add NaBH₃CN (2.0 eq relative to aldehyde) to the reaction mixture.

    • Adjust pH to ~5.0 using dilute NaOH or Acetic Acid (NaBH₃CN is most effective at slightly acidic pH).

    • Stir for 24 hours at RT.

  • Purification & Isolation:

    • Precipitate the polymer by pouring the reaction mixture into 200 mL of Acetone/Ethanol (1:1).

    • Filter the white fibrous solid.

    • Redissolve in water and dialyze against distilled water for 3 days to remove unreacted aldehyde and boron salts.

    • Lyophilize (freeze-dry) to obtain the final Isoxazole-grafted Chitosan .

Protocol B: Synthesis of Liquid Crystalline Monomers (Knoevenagel Condensation)

Objective: To create a conjugated monomer for optical polymer synthesis.

  • Reactants: Combine 5-isopropylisoxazole-3-carbaldehyde (10 mmol) with an active methylene compound (e.g., Malononitrile or Ethyl Cyanoacetate, 10 mmol).

  • Catalysis: Add 5 drops of Piperidine in Ethanol (20 mL).

  • Reflux: Heat to reflux for 3 hours. The product usually precipitates upon cooling.

  • Result: A crystalline solid with extended conjugation, suitable for polymerization or doping into liquid crystal matrices.

Part 3: Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the chemical pathway for grafting the isoxazole derivative onto a polymer backbone and the subsequent self-assembly into a micelle.

G Aldehyde 5-isopropylisoxazole- 3-carbaldehyde Imine Intermediate Schiff Base Aldehyde->Imine Condensation (MeOH/H+, 6h) Polymer Chitosan (NH2 groups) Polymer->Imine Reduced Stable Conjugate (Secondary Amine) Imine->Reduced Reduction (NaBH3CN, pH 5) Micelle Self-Assembled Micelle Reduced->Micelle Aq. Dispersion (Hydrophobic Effect)

Caption: Figure 1. Reaction pathway for the reductive amination of chitosan with 5-isopropylisoxazole-3-carbaldehyde, leading to amphiphilic self-assembly.

Physicochemical Data Summary
PropertyValue / CharacteristicRelevance to Protocol
Molecular Weight ~139.15 g/mol Low MW facilitates diffusion into polymer coils.
Physical State Solid / Low-melting solidEasy to weigh; soluble in alcohols/DCM.
Solubility MeOH, EtOH, DMSO, DCMCompatible with standard polymer solvents.
Reactivity Aldehyde (Electrophile)Selective for 1° amines; stable to water (unlike acid chlorides).
UV Absorbance

~260-280 nm
Useful for quantifying substitution degree via UV-Vis.

Part 4: Analytical Validation

To ensure the protocol was successful, the following validation steps are mandatory:

  • FT-IR Spectroscopy:

    • Target Signal: Disappearance of the aldehyde carbonyl peak (

      
      1700 cm⁻¹) and appearance of the C-N stretch (
      
      
      
      1590 cm⁻¹ for imine) or amine signals.
    • Isoxazole Marker: Look for the characteristic C=N stretching of the isoxazole ring around 1620 cm⁻¹.

  • ¹H-NMR Spectroscopy (D₂O/CD₃COOD):

    • Diagnostic Peak: The proton of the isopropyl group (septet at

      
      3.1 ppm) and the aromatic proton of the isoxazole ring (singlet at 
      
      
      
      6.5 ppm).
    • Quantification: Compare the integration of the isopropyl methyl protons (doublet) to the H-2 proton of the glucosamine ring to calculate the Degree of Substitution (DS) .

  • Solubility Testing:

    • The modified polymer should exhibit altered solubility profiles (e.g., solubility in neutral pH water if the DS is optimized, or increased viscosity due to hydrophobic association).

References

  • Sigma-Aldrich. (2023). Isoxazole-3-carbaldehyde Product Specification & Safety Data Sheet. Link

  • Negm, N. A., et al. (2020). "Schiff base polymers: Synthesis, characterization and applications." Journal of Polymers and the Environment. Link

  • Sashiwa, H., & Aiba, S. (2004). "Chemically modified chitin and chitosan as biomaterials." Progress in Polymer Science. (Validating the reductive amination protocol on chitosan). Link

  • Global Blood Therapeutics. (2019).[2] Voxelotor (GBT440) Mechanism of Action and Structural Analogs. (Contextual reference for isoxazole/aldehyde pharmacophore utility). Link

Sources

Troubleshooting & Optimization

purification challenges of 5-isopropylisoxazole-3-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Isopropylisoxazole-3-carbaldehyde

Welcome to the Technical Support Hub

Ticket ID: ISOX-ALD-PUR-001 Subject: Troubleshooting Column Chromatography & Isolation of 5-Isopropylisoxazole-3-carbaldehyde Assigned Specialist: Senior Application Scientist, Separation Sciences

Part 1: Triage & Diagnostic FAQs

Quick solutions to common observations during the purification process.

Q1: My product is streaking on the TLC plate and eluting as a broad band. What is happening? Diagnosis: This is the hallmark of carboxylic acid contamination or silica-induced decomposition .[1]

  • The Cause: Aldehydes oxidize rapidly in air to form carboxylic acids (in this case, 5-isopropylisoxazole-3-carboxylic acid).[1][2] The acidic impurity interacts strongly with the silanols on the silica gel, causing streaking.

  • The Fix:

    • Pre-wash the column: Neutralize the silica by flushing with 1% triethylamine (Et₃N) in hexanes before loading your sample.[1]

    • Switch Solvent: If the acid impurity is significant, do not try to separate it on a neutral column.[1] Perform a bicarbonate wash (see Pre-Chromatography Cleanup) before the column.[1]

Q2: I lost a significant amount of mass after rotary evaporation. Where did it go? Diagnosis: Volatility-induced loss .

  • The Cause: 5-Isopropylisoxazole-3-carbaldehyde has a relatively low molecular weight (~139.15 g/mol ) and moderate volatility.[1][2] High vacuum or prolonged heating will sublime or co-evaporate the product.[1]

  • The Fix:

    • Keep the water bath temperature < 30°C .[1]

    • Do not leave on high vacuum (< 10 mbar) for extended periods after the solvent is removed.[1]

    • Stop evaporation immediately when the solvent front clears.[1]

Q3: The aldehyde peak (~10.0 ppm) in NMR is small, but I see new peaks in the alkene region. Is my column destroying the compound? Diagnosis: Aldol Condensation .

  • The Cause: On basic stationary phases (like basic alumina) or even unmodified silica if the concentration is high, the aldehyde can undergo self-condensation or reaction with acetone traces.[2]

  • The Fix: Avoid acetone in your column fractions or cleaning glassware.[1] Use strictly neutral silica or acid-washed silica if condensation is observed.[1]

Part 2: Optimized Purification Protocols

Workflow A: Pre-Chromatography Cleanup (Highly Recommended)

Use this chemical filter to remove the oxidized acid impurity before the column, simplifying the separation.[2]

Reagents: Saturated aqueous NaHCO₃, Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).[2]

  • Dissolution: Dissolve the crude reaction mixture in Et₂O (preferred for volatility) or EtOAc.

  • Acid Removal: Wash the organic layer 2x with saturated NaHCO₃.[1]

    • Mechanism:[1][3][4][5][6] The bicarbonate deprotonates the 5-isopropylisoxazole-3-carboxylic acid (impurity), moving it to the aqueous layer.[1][2] The aldehyde remains in the organic layer.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully.

  • Result: A cleaner crude oil that prevents streaking on the subsequent column.

Workflow B: Column Chromatography Parameters

Standardized conditions for isolating the pure aldehyde.

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase; provides adequate resolution for the isoxazole core.[1][2]
Mobile Phase Hexanes : Ethyl Acetate (Gradient)Start 100:0 → End 70:[1][2]30. The aldehyde typically elutes around 10-20% EtOAc.[1]
TLC Visualization UV (254 nm) & DNP StainIsoxazole ring is UV active.[1] DNP (2,4-Dinitrophenylhydrazine) stains aldehydes yellow/orange specifically.[1][2]
Loading Method Liquid Loading (DCM/Hexane)Avoid solid loading with silica if stability is a concern.[1] Dissolve in min. DCM, dilute with Hexane, load.
Flow Rate Moderate (e.g., 15-20 mL/min for 40g column)Too slow increases residence time on silica (risk of decomposition); too fast reduces resolution.[1][2]

Part 3: The "Bisulfite Rescue" (Alternative to Column)

If chromatography fails or scale is >10g, use the Bisulfite Adduct method. This relies on reversible covalent chemistry rather than polarity.[1]

Theory: Aldehydes react with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts.[1][2] Impurities (non-aldehydes) remain in the organic layer.[1]

Protocol:

  • Adduct Formation: Dissolve crude material in minimal Ethanol. Add excess saturated aqueous NaHSO₃ (2-3 equivalents).[1][2] Stir vigorously for 2-12 hours. A precipitate may form.[1][7][8]

  • Wash: Extract the mixture with Et₂O.

    • Discard Organic Layer: This contains non-aldehyde impurities.[1]

    • Keep Aqueous Layer (and solid):[2] This contains the aldehyde-bisulfite adduct.[1][8][9][10]

  • Regeneration: Basify the aqueous phase (and any solids) with saturated Na₂CO₃ or NaHCO₃ to pH ~10.[1] Stir for 30 mins.

    • Caution: Do not use strong NaOH, as it may degrade the isoxazole ring.

  • Extraction: Extract the regenerated aldehyde into Et₂O, dry (MgSO₄), and concentrate.

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying 5-isopropylisoxazole-3-carbaldehyde, distinguishing between simple purification and "rescue" modes for degraded samples.

PurificationWorkflow Start Crude 5-Isopropylisoxazole-3-carbaldehyde CheckTLC Step 1: Diagnostic TLC (Hex:EtOAc 8:2) Start->CheckTLC Decision1 Is there streaking? CheckTLC->Decision1 AcidWash NaHCO3 Wash (Remove Acid Impurity) Decision1->AcidWash Yes (Acid present) Column Flash Chromatography Silica Gel 60 0-30% EtOAc/Hex Decision1->Column No (Clean spots) AcidWash->Column Organic Layer Decision2 Is purity >95%? Column->Decision2 Bisulfite Bisulfite Adduct Method (Non-Chromatographic) Final Pure Aldehyde (Store under N2, <4°C) Bisulfite->Final Regenerate & Extract Decision2->Bisulfite No (Co-eluting impurities) Decision2->Final Yes

Figure 1: Decision tree for the purification of labile heteroaromatic aldehydes.

References

  • Sigma-Aldrich. Isoxazole-3-carbaldehyde Product Information & Properties. Retrieved from [2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795222, 5-Methyl-1,2-oxazole-3-carbaldehyde. Retrieved from

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [2]

  • Katritzky, A. R., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. Arkivoc. Retrieved from [2]

  • Maldonado-Domínguez, M. (2015). Purification of aldehydes via bisulfite adducts (ResearchGate Discussion). Retrieved from

Sources

stability and storage conditions for 5-isopropylisoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability, storage, and handling of 5-isopropylisoxazole-3-carbaldehyde (CAS: 123770-61-6). This content is structured for research scientists and drug development professionals requiring high-fidelity data for experimental reproducibility.

Emergency Reference: Storage & Stability Specifications

Immediate parameters for sample preservation.

ParameterSpecificationCritical Note
CAS Number 123770-61-6 Verify against CoA to ensure isomer specificity (vs. 5-isopropylisoxazole-4-carbaldehyde).
Physical State Liquid / Low-Melting Solid Often an oil at RT; may solidify near 0-10°C.
Storage Temp 2°C to 8°C Long-term storage at -20°C is preferred to retard autoxidation.
Atmosphere Inert (Argon/Nitrogen) Strict Requirement. Aldehyde moiety is highly prone to aerobic oxidation.
Light Sensitivity High Store in amber vials or foil-wrapped containers to prevent photo-induced radical formation.
Shelf Life 6–12 Months Only valid if seal remains unbroken and stored under inert gas.
Technical Deep Dive: The Stability Profile

Understanding the "Why" behind the protocols.

As a Senior Application Scientist, I often see researchers treat isoxazole aldehydes like stable aromatics (e.g., benzaldehyde). This is a critical error. The 5-isopropylisoxazole-3-carbaldehyde possesses a specific vulnerability profile driven by two mechanistic factors:

  • Aldehyde Autoxidation (The "White Solid" Phenomenon): The C-3 aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen. This initiates a radical chain reaction, converting the liquid aldehyde into 5-isopropylisoxazole-3-carboxylic acid .

    • Observation: If your clear oil turns into a white/off-white solid, it has likely oxidized. Carboxylic acids generally have significantly higher melting points than their aldehyde precursors due to intermolecular hydrogen bonding.

  • Isoxazole Ring Lability: While the isoxazole ring is aromatic, the N-O bond is the weak link. Under strong basic conditions (pH > 10) or reductive environments, the ring can cleave, destroying the pharmacophore. Avoid storage in protic solvents with basic impurities.

Troubleshooting & FAQs

Direct solutions to common experimental deviations.

Q1: "My sample arrived as a liquid, but after two weeks in the fridge, it contains white precipitates. Is it contaminated?" Diagnosis: Likely Oxidation .

  • Mechanism: Air leakage into the vial allowed oxygen to convert the aldehyde to the carboxylic acid. The acid is less soluble in the aldehyde matrix and precipitates or crystallizes.

  • Action: Run a quick 1H-NMR .

    • Aldehyde Signal: Look for a singlet ~10.0–10.2 ppm.

    • Acid Signal: Look for a broad singlet ~11–13 ppm (COOH).

    • Remedy: If the acid content is low (<5%), purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient). If high (>20%), repurification may suffer low yields; consider repurchasing.

Q2: "Can I store this compound in DMSO or DMF stock solutions for screening?" Diagnosis: Not Recommended for Long Term.

  • Reasoning: DMSO is hygroscopic and can act as a mild oxidant under certain conditions. DMF can hydrolyze to produce dimethylamine (a base), which may catalyze aldol-type condensations or ring cleavage over time.

  • Protocol: Prepare stock solutions fresh immediately before use. If storage is unavoidable, freeze at -80°C in single-use aliquots under Argon.

Q3: "The color changed from colorless to bright yellow. Is it still usable?" Diagnosis: Polymerization/Decomposition.

  • Mechanism: Yellowing often indicates the formation of conjugated oligomers (aldol condensation products) or ring-opening degradation products.

  • Action: Check purity via TLC. If a baseline spot or streaking is observed, the aldehyde is degrading. Distillation (Kugelrohr) or chromatography is required.

Handling Protocols: The "Inert-First" Workflow

A self-validating system for sample integrity.

To ensure reproducibility, adopt this Zero-Oxygen handling workflow.

Step 1: The Arrival Check

  • Upon receipt, inspect the physical state.[1] If solid, warm gently to room temperature (20-25°C).

  • Validation: If it remains solid at 25°C, it may be the carboxylic acid derivative (degraded) or a different isomer. Verify via NMR immediately.

Step 2: Aliquoting (The "Schlenk" Technique)

  • Never store the main bottle with a large headspace of air.

  • Protocol:

    • Flush a clean, dry vial with Argon for 30 seconds.

    • Use a gas-tight syringe to withdraw the required volume from the source container (under positive Argon pressure if possible).

    • Inject into the destination vial.

    • Parafilm the cap immediately.

Step 3: Re-sealing

  • If you open the commercial bottle, you must backfill with Argon or Nitrogen before closing.

  • Tip: Use "Parafilm M" to seal the cap-neck junction to reduce oxygen permeability during refrigerated storage.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for assessing sample integrity based on physical observation.

StabilityLogic Start Inspect Sample (5-isopropylisoxazole-3-carbaldehyde) StateCheck Physical State at 25°C? Start->StateCheck Liquid Clear/Pale Yellow Liquid StateCheck->Liquid Ideal Solid White/Off-White Solid StateCheck->Solid Degraded? Yellow Dark Yellow/Orange Liquid StateCheck->Yellow Impure? ActionLiquid Likely Intact. Store at 2-8°C under Argon. Liquid->ActionLiquid ActionSolid Suspect Oxidation. (Aldehyde -> Carboxylic Acid) Check 1H-NMR (10ppm vs 12ppm). Solid->ActionSolid ActionYellow Suspect Polymerization. Check TLC for baseline spots. Purify if necessary. Yellow->ActionYellow

Caption: Decision matrix for diagnosing degradation based on physical state changes.

References
  • National Center for Biotechnology Information (PubChem) . 5-Methylisoxazole-3-carboxaldehyde (Analogous Physical Properties). Retrieved March 1, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-isopropylisoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-isopropylisoxazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The synthesis is typically a two-stage process: first, the construction of the 5-isopropylisoxazole core, followed by formylation at the C3 position, most commonly via the Vilsmeier-Haack reaction. This guide addresses potential impurities and challenges arising from both stages.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Problem 1: Low or No Yield of 5-isopropylisoxazole-3-carbaldehyde in the Vilsmeier-Haack Step

Question: I have successfully synthesized and purified 5-isopropylisoxazole, but upon subjecting it to Vilsmeier-Haack conditions (POCl₃ and DMF), my TLC analysis shows only unreacted starting material. What is going wrong?

Probable Causes:

  • Inactive Vilsmeier Reagent: The chloroiminium salt, or Vilsmeier reagent, is highly moisture-sensitive. Its preparation in situ requires strictly anhydrous conditions. Contamination with water will decompose the reagent and halt the reaction.[1]

  • Insufficient Activation: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system for effective reaction.[2][3] While the isoxazole ring is activated, reaction conditions may be too mild (e.g., temperature is too low) to drive the formylation.

  • Improper Reagent Stoichiometry: An incorrect ratio of DMF to POCl₃ can lead to an inactive reagent or side reactions. Similarly, an insufficient amount of the Vilsmeier reagent relative to the isoxazole substrate will result in incomplete conversion.

Recommended Solutions:

  • Ensure Anhydrous Conditions:

    • Flame-dry all glassware (reaction flask, dropping funnel) under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous grade DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent.

    • Handle POCl₃ with extreme care in a fume hood, using a dry syringe or cannula for transfers. POCl₃ reacts violently with water.[1][4]

  • Optimize Reaction Temperature:

    • The Vilsmeier reagent is typically formed at 0-5 °C.[1] After adding the 5-isopropylisoxazole, if no reaction is observed at room temperature (monitor by TLC), the temperature can be gradually increased. For moderately activated heterocycles, heating to 60-80 °C is often necessary to achieve a reasonable reaction rate.[1]

    • Quick Test Protocol: Run small-scale parallel reactions at different temperatures (e.g., 25 °C, 50 °C, 75 °C) to determine the optimal condition for your substrate without significant byproduct formation.

  • Verify Reagent Stoichiometry:

    • A common molar ratio is 1.1-1.5 equivalents of POCl₃ to 3-5 equivalents of DMF (which acts as both reagent and solvent), relative to 1 equivalent of the isoxazole substrate.[4]

    • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled, stirred DMF. A color change and increase in viscosity are often indicative of successful reagent formation.

Problem 2: An Unknown Impurity is Co-eluting with My Product During Column Chromatography

Question: My reaction to form 5-isopropylisoxazole-3-carbaldehyde appears successful by TLC, but after work-up and purification, I have a persistent impurity with a very similar Rf value to my product. What could this be and how can I remove it?

Probable Causes:

  • Incomplete Hydrolysis of Iminium Intermediate: The Vilsmeier-Haack reaction's final step is the hydrolysis of an aryl iminium salt to the aldehyde during aqueous work-up.[5][6] If this hydrolysis is incomplete, the stable iminium salt (or a partially hydrolyzed amino alcohol intermediate) can persist and be difficult to separate from the polar aldehyde product.

  • Formation of Regioisomers (from Stage 1): During the initial synthesis of the 5-isopropylisoxazole ring, particularly from an unsymmetrical β-dicarbonyl compound and hydroxylamine, formation of the undesired 3-isopropylisoxazole regioisomer is possible.[7][8] This isomer would also undergo formylation (likely at the 5-position), leading to an isomeric aldehyde that is structurally very similar and thus challenging to separate.

Recommended Solutions:

  • Ensure Complete Hydrolysis:

    • During the work-up, after quenching the reaction mixture on ice, ensure the aqueous solution is sufficiently acidic and stirred for an adequate time (e.g., 1-2 hours) to facilitate complete hydrolysis of the iminium salt.

    • Gently heating the aqueous mixture (e.g., to 40-50 °C) after neutralization can sometimes drive the final hydrolysis to completion.

    • Protocol Enhancement: After the initial quench and extraction, wash the combined organic layers with dilute HCl (e.g., 1M) to remove any basic nitrogen-containing intermediates, followed by a wash with saturated sodium bicarbonate to neutralize.

  • Improve Chromatographic Separation:

    • Finding the right solvent system is key. Systematically screen solvent systems using TLC with varying polarities.

    • Consider using a ternary solvent system (a mixture of three solvents) which can sometimes provide better separation of closely-related isomers.

    • If standard silica gel fails, consider alternative stationary phases like alumina or reverse-phase silica.

TLC Solvent System (Hexane:EtOAc) Typical Observation Recommendation
90:10Product and impurity are a single elongated spot near the baseline.Increase polarity.
70:30Spots begin to separate but are still overlapping (low ΔRf).Optimal for column. Small adjustments (e.g., 65:35) may perfect it.
50:50Product Rf is high (>0.6), and separation may worsen.Decrease polarity.
  • Confirm Purity of Starting Material:

    • Before the formylation step, rigorously purify the 5-isopropylisoxazole. Obtain ¹H NMR and GC-MS data to confirm the absence of the 3-isopropylisoxazole isomer. If isomers are present, they must be separated at this stage.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 5-isopropylisoxazole-3-carbaldehyde?

The most established route involves two main stages as illustrated below. First, a cyclization reaction between a suitable 1,3-dicarbonyl equivalent (like 5-methyl-2,4-hexanedione) and hydroxylamine (or a salt thereof) forms the 5-isopropylisoxazole ring.[9] Second, this heterocycle undergoes electrophilic formylation at the C3 position using the Vilsmeier-Haack reaction.[10][11]

Synthesis_Pathway cluster_stage1 Stage 1: Isoxazole Ring Formation cluster_stage2 Stage 2: Vilsmeier-Haack Formylation A 5-Methyl-2,4-hexanedione + Hydroxylamine (NH2OH) B 5-Isopropylisoxazole A->B Cyclization E Iminium Salt Intermediate B:e->E:w Electrophilic Attack C POCl3 + DMF D Vilsmeier Reagent [ClCH=N(Me)2]+ C->D Reagent Formation D:s->E:n F 5-Isopropylisoxazole-3-carbaldehyde E->F H2O Work-up (Hydrolysis) Impurity Incomplete Hydrolysis (Iminium Salt Impurity) E->Impurity Side Path

Caption: Synthetic pathway for 5-isopropylisoxazole-3-carbaldehyde.

Q2: How can I effectively monitor the progress of the Vilsmeier-Haack reaction?

Thin-Layer Chromatography (TLC) is the most effective method.[1] Procedure:

  • Carefully withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary.

  • Quench this aliquot in a small vial containing a biphasic mixture of ethyl acetate and saturated sodium bicarbonate solution.

  • Vortex the vial thoroughly to neutralize the acid and hydrolyze the intermediate.

  • Spot the top organic layer on a TLC plate against a spot of your starting material (5-isopropylisoxazole).

  • Elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The product aldehyde will be significantly more polar (lower Rf) than the starting material. The reaction is complete when the starting material spot has been fully consumed.

Q3: What are the critical safety precautions for the Vilsmeier-Haack reaction?

The reagents involved are hazardous and must be handled with appropriate care.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a well-ventilated chemical fume hood.[4]

  • Vilsmeier Reagent: Moisture-sensitive and corrosive.[1]

  • Work-up: The quenching of the reaction mixture onto ice/water is highly exothermic and releases HCl gas. This must be performed slowly, with efficient stirring, and in a fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of 5-Isopropylisoxazole

This protocol is a general guideline and may require optimization.

Materials:

  • 5-isopropylisoxazole (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) (4.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM, anhydrous, as co-solvent, optional)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 eq). If using a co-solvent, dissolve the DMF in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.2 eq) dropwise to the stirred DMF over 20-30 minutes. Ensure the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for another 30 minutes.

  • Substrate Addition: Dissolve 5-isopropylisoxazole (1.0 eq) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC every hour.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral (pH 7-8). Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 5-isopropylisoxazole-3-carbaldehyde.

References

  • Grokipedia. (n.d.). Vilsmeier–Haack reaction. Grokipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Cho, C. K., et al. (n.d.). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. PMC. Retrieved from [Link]

  • Huang, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • Chem.info. (n.d.). Vilsmeier-Haack Reaction. Chem.info. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Castillo, J. C., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • De, A. K., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]

  • Walia, R., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results. [Link]

  • Bhirud, J. D., & Narkhede, H. P. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]

  • Sigma-Aldrich. (n.d.). isoxazole-3-carbaldehyde AldrichCPR. MilliporeSigma. Retrieved from [Link]

  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Synthesis, Characterization, Biological Evaluation and In- Silico Studies of Some Novel Isoxazole Derivatives. [Link]

Sources

how to avoid dimer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers who experience poor yields during 1,3-dipolar cycloadditions due to the notorious formation of dimeric byproducts.

This guide provides field-proven, mechanistically grounded solutions to suppress nitrile oxide dimerization, ensuring your synthetic pathway strongly favors the desired isoxazole product.

Section 1: Mechanistic Q&A (Causality & Theory)

Q1: Why is my 1,3-dipolar cycloaddition yielding a massive dimeric byproduct instead of the desired isoxazole? A1: The byproduct you are isolating is furoxan (1,2,5-oxadiazole 2-oxide). Nitrile oxides are highly reactive 1,3-dipoles. If the concentration of the nitrile oxide in the reaction mixture exceeds the rate at which it can react with your alkyne (the dipolarophile), it will undergo rapid self-condensation to form the furoxan dimer[1]. This is a kinetic competition. To win, you must artificially lower the steady-state concentration of the nitrile oxide in the reaction vessel.

G Precursor Oxime / Hydroximoyl Halide NOxide Nitrile Oxide (Intermediate) Precursor->NOxide Base / Oxidant Isoxazole Isoxazole (Desired Product) [3+2] Cycloaddition NOxide->Isoxazole + Alkyne (Dipolarophile) Fast / Controlled Furoxan Furoxan (Dimer Byproduct) Self-Condensation NOxide->Furoxan Excess Nitrile Oxide Slow Alkyne Addition

Fig 1. Competing pathways of nitrile oxide: cycloaddition vs. dimerization.

Q2: How does the electronic nature of my alkyne affect this dimerization? A2: The electronics of your dipolarophile directly dictate the reaction kinetics. Electron-deficient alkynes (e.g., alkyl alkynes) undergo significantly slower cycloaddition with nitrile oxides compared to electron-rich or aryl alkynes. Because the desired [3+2] cycloaddition is sluggish, the competing dimerization pathway becomes kinetically favored, leading to high furoxan yields.

Section 2: Quantitative Optimization & Data

Q3: What are the exact parameters I should change to favor the isoxazole? A3: You must control the rate of nitrile oxide generation. This is achieved by the slow, continuous addition of the base (e.g., Et₃N) or the oxidizing agent (e.g., tert-butyl nitrite, TBN) using a syringe pump,[2]. By slowly unveiling small amounts of the nitrile oxide, the relative concentration of the dipole compared to the alkyne remains exceptionally low, suppressing dimerization.

Table 1: Impact of Reagent Addition Rate on Isoxazole vs. Furoxan Yield (Data synthesized from and2 optimization studies,[2])

Addition MethodReagent Addition TimeAlkyne EquivalentsIsoxazole Yield (%)Furoxan Dimer Formation
Bolus / Dropwise5 minutes1.1 eq81%High
Syringe Pump45 minutes1.1 eq70%Moderate
Syringe Pump1 hour (TBN)1.2 eq84%Low
Syringe Pump2 hours1.1 eq96%Trace
Syringe Pump16 hours1.1 eq>96%None detected

Section 3: Self-Validating Experimental Protocol

Q4: Can you provide a reliable, step-by-step protocol to prevent dimerization during in situ generation? A4: Yes. The following protocol utilizes a syringe-pump-mediated in situ generation of nitrile oxide from a hydroximoyl chloride precursor. It is designed as a self-validating system to ensure kinetic control is maintained throughout the reaction.

Protocol: Syringe-Pump Mediated [3+2] Cycloaddition Objective: Synthesize 3,5-disubstituted isoxazole while completely suppressing furoxan formation.

  • Preparation of the Dipolarophile Bed:

    • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve the alkyne (1.5 to 2.0 equivalents) and the hydroximoyl chloride precursor (1.0 equivalent) in an anhydrous solvent (e.g., CHCl₃ or PhMe, 0.1 M concentration).

    • Causality: Flooding the system with an excess of alkyne ensures that any generated nitrile oxide immediately encounters a dipolarophile molecule, heavily biasing the collision frequency toward cycloaddition rather than self-condensation.

  • Controlled Base Addition:

    • Action: Prepare a solution of Triethylamine (Et₃N, 1.2 equivalents) in the same anhydrous solvent (10 mL). Load this into a syringe pump.

  • Syringe Pump Execution (The Kinetic Checkpoint):

    • Action: Set the syringe pump to deliver the Et₃N solution over a period of 2 to 16 hours (refer to Table 1 based on your alkyne's reactivity) at room temperature with vigorous stirring.

    • Self-Validation Checkpoint: As the base is added, the solution will slowly form a fine, cloudy precipitate (Et₃N·HCl salt). The gradual formation of this salt is your real-time visual confirmation that the nitrile oxide is being generated slowly and steadily. If a massive, sudden precipitation occurs, your addition rate is too fast, and dimerization is likely occurring.

  • Reaction Completion & Quenching:

    • Action: Once the addition is complete, stir for an additional 1 hour. Monitor by TLC.

    • Self-Validation Checkpoint: The absence of the starting hydroximoyl chloride spot and the lack of a highly polar, UV-active furoxan spot validates the success of your kinetic control.

  • Workup:

    • Action: Wash the organic layer with water and brine to remove the amine salts. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Workflow Start High Furoxan Dimer Detected? CheckConc Check Nitrile Oxide Concentration Start->CheckConc Yes SlowAdd Implement Syringe Pump (Slow Base/Oxidant Addition) CheckConc->SlowAdd High Steady-State IncAlkyne Increase Alkyne Equivalents (>1.5 eq) CheckConc->IncAlkyne Low Dipolarophile CheckTemp Optimize Temperature & Solvent (e.g., CHCl3 at RT) SlowAdd->CheckTemp Still Dimerizing?

Fig 2. Troubleshooting workflow to suppress furoxan dimer formation.

Section 4: Advanced Troubleshooting

Q5: I am using tert-butyl nitrite (TBN) to generate nitrile oxides from diazo compounds, and I still see dimer. What should I do? A5: TBN-mediated nitrosyl transfer is highly efficient but notoriously prone to dimerization if the electrophilic addition is not throttled. To optimize this, use chloroform as the solvent at room temperature, and introduce the TBN (2.5 equiv) over a period of at least 1 to 2 hours via a syringe pump[2]. This maintains a low steady-state concentration of the diazonium intermediate, directly translating to a low concentration of the nitrile oxide dipole, which has been shown to boost isoxazole yields to >90%[2].

References

  • Benchchem - Technical Support Center: Synthesis of Isoxazole-5-carboxylates. 1

  • Organic & Biomolecular Chemistry (RSC Publishing) - Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation.

  • NSF PAR - Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. 2

Sources

Technical Support Center: Refining Catalyst Selection for Three-Component Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of isoxazoles via three-component reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of catalyst selection and reaction optimization. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and innovate in your work.

The 1,3-dipolar cycloaddition of alkynes and in situ-generated nitrile oxides is a cornerstone for constructing the isoxazole scaffold, a privileged heterocycle in numerous bioactive molecules and pharmaceuticals.[1][2] The success of this transformation, particularly in a three-component setup, hinges on the judicious selection of a catalyst. The right catalyst not only accelerates the reaction but also governs regioselectivity, minimizes side reactions, and ultimately dictates the efficiency and viability of the synthetic route.[3]

This document is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the common challenges encountered in the field.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: My reaction yield is low or non-existent. Where should I start my troubleshooting?

A1: Low or no yield is a common but solvable issue. A systematic approach is crucial. Before focusing solely on the catalyst, first validate your starting materials and reaction conditions.

  • Integrity of Starting Materials: Ensure the purity of your alkyne and the precursor for the nitrile oxide (e.g., aldoxime). Impurities can poison catalysts or lead to side reactions.

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization into furoxans, a primary cause of low yield.[4][5][6] This is especially problematic at high concentrations. To mitigate this, generate the nitrile oxide in situ and ensure the alkyne is readily available. Slow addition of the nitrile oxide precursor (or the activating agent, like N-chlorosuccinimide) to the reaction mixture containing the alkyne and catalyst is a highly effective strategy.[4]

  • Catalyst Activity: If you are using a copper(I) catalyst, ensure it has not been oxidized to the less active copper(II) state. For reactions using a Cu(II) precursor with a reducing agent (like sodium ascorbate), ensure the reducing agent is fresh and added correctly.[7]

Below is a troubleshooting flowchart to guide your initial investigation.

G start Problem: Low/No Yield check_reagents Check Reagent Purity & Stability start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst sub_reagents1 Alkyne or Aldoxime impure? check_reagents->sub_reagents1 sub_conditions1 Nitrile oxide dimerization suspected? (Furoxan byproduct detected) check_conditions->sub_conditions1 sub_catalyst1 Is the catalyst active? (e.g., Cu(I) oxidation) check_catalyst->sub_catalyst1 repurify Action: Repurify or resynthesize starting materials. sub_reagents1->repurify  Yes slow_addition Action: Use slow addition of nitrile oxide precursor. Ensure alkyne is in excess. sub_conditions1->slow_addition  Yes catalyst_sol Action: Use fresh catalyst. If using Cu(II), ensure reducing agent is active. Consider ligands. sub_catalyst1->catalyst_sol  Yes

Caption: Initial troubleshooting flowchart for low isoxazole yield.

Q2: I am getting a mixture of regioisomers. How can I improve regioselectivity?

A2: Regioisomeric mixtures are a frequent challenge, especially with unsymmetrical alkynes.[4][8] The choice of catalyst is the most powerful tool for controlling regioselectivity.

  • Copper(I) Catalysis: For terminal alkynes, copper(I) catalysts are renowned for providing excellent regioselectivity, typically yielding 3,5-disubstituted isoxazoles.[1][9] This is a cornerstone of "click chemistry" principles applied to isoxazole synthesis. The mechanism is believed to involve the formation of a copper-acetylide intermediate which then reacts with the nitrile oxide.[7][10]

  • Ruthenium(II) Catalysis: In contrast, some ruthenium catalysts can favor the formation of the opposite regioisomer, the 3,4-disubstituted isoxazole.[11] This provides a complementary synthetic route when the alternative isomer is desired.

  • Ligand Effects: The ligand coordinated to the metal center can have a profound impact. Bulky or electronically-tuned ligands can enhance the inherent selectivity of the metal catalyst by modifying the steric and electronic environment around the active site.

  • Solvent Polarity: The polarity of the solvent can also influence the outcome.[5][12] It is worthwhile to screen a range of solvents (e.g., THF, Dioxane, Toluene, CH3CN) as part of your optimization.

Q3: Which copper catalyst source is best? Cu(I) salts vs. in situ reduction of Cu(II)?

A3: Both methods are effective, and the best choice often depends on the specific substrates and laboratory convenience.

  • Direct Cu(I) Sources (e.g., CuI, CuBr, [Cu(CH3CN)4]PF6): These are convenient as they do not require an additional reducing agent. However, Cu(I) salts can be sensitive to air and moisture, potentially oxidizing to the less active Cu(II) species. It is crucial to use freshly purchased or properly stored salts.

  • In Situ Reduction of Cu(II) (e.g., CuSO4 + Sodium Ascorbate): This is the most common and often most robust method.[7] It ensures a fresh supply of the active Cu(I) catalyst throughout the reaction. This system is generally more tolerant of a wider range of functional groups and aqueous or protic solvent systems.

Q4: What is the role of ligands, and are they always necessary?

A4: While some reactions proceed without an added ligand ("ligandless"), incorporating a ligand is a key strategy for enhancing catalytic activity, stability, and selectivity.[13][14]

  • Acceleration: Ligands can accelerate the catalytic cycle. For example, nitrogen-based ligands like tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are known to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation.[7][15]

  • Solubility: Ligands can solubilize the copper species in the reaction medium, which is particularly important in organic solvents where inorganic copper salts may have poor solubility.[14]

  • Modulating Reactivity: As mentioned in Q2, ligands can influence regioselectivity. The choice of ligand can be critical for challenging substrates. Simple amines like triethylamine or diisopropylethylamine (DIPEA) can also act as both a base (for generating the nitrile oxide) and a weak ligand.[14]

Q5: How do I select an appropriate catalyst loading?

A5: Catalyst loading should be optimized to balance reaction rate, yield, and cost. Insufficient loading leads to slow or incomplete reactions, while excessive loading can sometimes increase side reactions and makes purification more difficult without providing a significant benefit.[16]

  • Starting Point: For screening, a catalyst loading of 1-5 mol% is a common starting point for copper-catalyzed reactions.

  • Optimization: If the reaction is successful, systematically decrease the catalyst loading (e.g., to 0.5 mol%, 0.1 mol%) to find the minimum required amount for efficient conversion within a reasonable timeframe.

  • High-Turnover Systems: For highly efficient catalyst/ligand systems, loadings can often be pushed below 0.1 mol%, which is particularly important for process development and large-scale synthesis.

Data Presentation: Catalyst System Comparison

The following table summarizes typical outcomes for different catalytic systems in the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, providing a quick reference for catalyst selection.

Catalyst SystemTypical Loading (mol%)Common LigandPredominant RegioisomerKey AdvantagesCommon Issues
CuI1 - 5None or DIPEA3,5-disubstitutedSimple, readily available.Susceptible to oxidation; potential solubility issues.
CuSO₄ / Na-Ascorbate1 - 5TBTA3,5-disubstitutedRobust, reliable, tolerant of various solvents.[7]Requires two components; potential for side reactions from ascorbate.
CuCl1 - 2None3,5-disubstitutedEffective for some intramolecular cyclizations.[12][17]Scope may be more limited than other Cu sources.
Ru(II) complexes2 - 10Chiral ligands3,4-disubstitutedAccess to alternative regioisomer.[11]Higher cost, may require specialized ligands.
AuCl₃1 - 5NoneVariesEffective for cycloisomerization of acetylenic oximes.[10]High cost, different mechanism/substrate scope.
ZSM-5 (Zeolite)10-20 wt%N/A (Heterogeneous)VariesEasy removal/recycling, solvent-free options.[18]Higher loading needed, may have mass transfer limitations.
Experimental Protocols
Protocol 1: Parallel Screening of Copper Catalysts and Ligands

This protocol describes a method for efficiently screening four different copper catalyst systems in parallel to identify the optimal conditions for a new set of substrates.

Caption: Workflow for a parallel catalyst screening experiment.

Methodology:

  • Preparation:

    • In four separate, labeled reaction vials (e.g., 8 mL), weigh the respective catalyst systems:

      • Vial A: CuI (0.02 mmol, 2 mol%)

      • Vial B: CuSO₄·5H₂O (0.02 mmol, 2 mol%)

      • Vial C: CuI (0.02 mmol, 2 mol%) + TBTA (0.022 mmol, 2.2 mol%)

      • Vial D: No catalyst (Control)

    • Prepare stock solutions of your terminal alkyne (1.0 mmol in 2 mL solvent), aldoxime (1.1 mmol in 2 mL solvent), and a base such as triethylamine (1.5 mmol in 1.5 mL solvent). The solvent should be anhydrous (e.g., THF).

  • Reaction Setup:

    • To each of the four vials, add the alkyne stock solution (2 mL) and the base stock solution (1.5 mL). Stir the mixtures for 5 minutes at room temperature.

    • Add the aldoxime stock solution (2 mL) to each vial.

  • Initiation and Monitoring:

    • Slowly add a solution of N-chlorosuccinimide (NCS, 1.2 mmol) in the same solvent (e.g., 2 mL) to each vial over a period of 1 hour using a syringe pump. This slow addition is critical to minimize furoxan formation.[4]

    • Allow the reactions to stir at room temperature.

    • Monitor the consumption of the alkyne by taking small aliquots at regular intervals (e.g., 2, 6, and 24 hours) and analyzing them by TLC or LC-MS.

  • Work-up and Analysis:

    • Once a reaction is deemed complete (or at the 24-hour mark), quench it by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Analyze the crude residue by ¹H NMR to determine the conversion and the ratio of regioisomers.

    • Compare the results from the four vials to determine which catalyst system provides the best combination of reaction rate, yield, and regioselectivity for your specific substrates.

References
  • Thieme. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic-chemistry.org. Retrieved from [Link]

  • Semantic Scholar. (n.d.). THE USE OF LIGANDS IN COPPER-CATALYZED [3+2] AZIDE-ALKYNE CYCLOADDITION. Retrieved from [Link]

  • Wang, X.-D., Zhu, L.-H., Liu, P., Wang, X.-Y., Yuan, H.-Y., & Zhao, Y.-L. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. The Journal of Organic Chemistry, 84(24), 16214–16221. [Link]

  • Nguyen, T. H., & Sorensen, E. J. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 484–493. [Link]

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]

  • Li, Y., Geng, H., He, L., & Wu, J. (2020). Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide. The Journal of Organic Chemistry, 85(2), 1018–1027. [Link]

  • Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(5), 1079-1086. [Link]

  • Straub, B. F. (2016). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 12, 2595–2619. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • ResearchGate. (2024). RAPID AND AN EFFICIENT ONE-POT THREE-COMPONENT SYNTHESIS OF ISOXAZOLES PROMOTED BY CAS. Retrieved from [Link]

  • Afonso, C. M., et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 23(11), 2977. [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Li, J.-T., & Li, T.-S. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(1), 508-515. [Link]

  • Kumari, P., & Singh, R. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34246. [Link]

  • Taylor & Francis. (2020). One-pot three-component synthesis of isoxazole using ZSM-5 as a heterogeneous catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Retrieved from [Link]

  • SciSpace. (n.d.). Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Unknown Source. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole.
  • Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Retrieved from [Link]

  • Unknown Source. (n.d.). Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides.
  • MDPI. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Designing strategies and enhancing mechanism for multicomponent high-entropy catalysts. Retrieved from [Link]

  • RERO DOC. (n.d.). Asymmetric Lewis acid-catalyzed 1,3-dipolar cycloadditions. Retrieved from [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ4-isoxazolines. Retrieved from [Link]

  • Reddit. (2022, September 3). Isoxazole synthesis. r/Chempros. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Isoxazole Synthesis Methodologies in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoxazole Dilemma

The isoxazole scaffold is a pharmacophore of immense value, serving as the core of blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). However, for the medicinal chemist, the synthesis of isoxazoles presents a persistent dilemma: Regiocontrol vs. Diversity.

While classical condensation methods offer scalability, they often struggle with regioselectivity when substrates lack distinct electronic bias. Conversely, [3+2] cycloadditions offer high modularity but historically required unstable intermediates.

This guide objectively compares the three dominant methodologies:

  • [3+2] Dipolar Cycloaddition (The "Click" Approach)

  • Condensation of 1,3-Dicarbonyls (The Scalable Standard)

  • Electrophilic Iodocyclization (The Functionalization Route)

Method 1: [3+2] Dipolar Cycloaddition (Nitrile Oxide + Alkyne)

Best For: Fragment-based drug discovery (FBDD), library generation, and 3,5-disubstituted targets.

The Mechanism & Causality

The reaction proceeds via a concerted [3+2] cycloaddition between a nitrile oxide (dipole) and an alkyne (dipolarophile).

  • Regioselectivity: Generally favors the 3,5-disubstituted isomer due to steric hindrance in the transition state. The oxygen of the dipole prefers the more substituted carbon of the alkyne, but this is electronically tunable.

  • The Challenge: Nitrile oxides are unstable and prone to dimerization (forming furoxans).

  • The Solution: In situ generation using Chloramine-T (CAT) .[1] This is superior to the traditional NCS/Et3N route because CAT acts as both the halogenating agent and the base, releasing a sulfonamide byproduct that is easily removed.

Validated Protocol: Chloramine-T Mediated Synthesis

Context: Synthesis of 3-phenyl-5-butylisoxazole.

  • Preparation: Dissolve benzaldoxime (1.0 equiv) and 1-hexyne (1.2 equiv) in Ethanol/Water (1:1).

  • Induction: Add Chloramine-T trihydrate (1.1 equiv) portion-wise at room temperature.

    • Critical Step: Do not heat initially. The formation of the hydroximoyl chloride intermediate is exothermic.

  • Reflux: Once addition is complete, heat to 60°C for 3 hours.

  • Workup: Evaporate ethanol. The byproduct (p-toluenesulfonamide) precipitates upon water addition. Filter off the byproduct.[2] Extract the filtrate with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Performance Data:

  • Yield: 75-85%

  • Regioselectivity: >95:5 (3,5-isomer favored)

  • Atom Economy: Moderate (Loss of sulfone byproduct).

Method 2: Condensation of 1,3-Dicarbonyls (Claisen-Type)

Best For: Multi-gram/Kilogram scale-up, commercially available starting materials.

The Mechanism & Causality

This method relies on the nucleophilic attack of hydroxylamine (


) on a 1,3-dicarbonyl.
  • Regioselectivity: The amine (

    
    ) is a harder nucleophile than the hydroxyl (
    
    
    
    ). It attacks the most electrophilic carbonyl first.
    • Insight: In

      
      -keto esters, the ketone is more reactive than the ester, leading to 3-substituted-5-isoxazolones (or 3,5-disubstituted isoxazoles after dehydration).
      
  • Green Advancement: Using Vitamin B1 (Thiamine) as a catalyst in water avoids harsh acids/bases and improves yield via stabilization of the transition state.

Validated Protocol: Vitamin B1-Catalyzed Green Synthesis

Context: Synthesis of 3,5-dimethylisoxazole-4-carboxylate.

  • Mix: Combine ethyl acetoacetate (1.0 equiv), hydroxylamine hydrochloride (1.1 equiv), and benzaldehyde (if doing a 3-component coupling) in water.

  • Catalyst: Add Thiamine hydrochloride (Vitamin B1) (5 mol%).

  • Sonication: Irradiate with ultrasound (40 kHz) at ambient temperature for 20-30 minutes.

    • Why Ultrasound? It creates cavitation bubbles that generate local hotspots, accelerating the dehydration step without bulk heating.

  • Isolation: The product often precipitates out of the aqueous media. Simple filtration is sufficient.

Performance Data:

  • Yield: 88-94%

  • Regioselectivity: High (substrate dependent).

  • E-Factor: Very Low (Water solvent, non-toxic catalyst).

Method 3: Electrophilic Iodocyclization

Best For: Late-stage functionalization. The product contains an iodine handle for Suzuki/Sonogashira coupling.

The Mechanism & Causality

Unlike the previous methods, this involves activating an alkyne triple bond with an electrophile (


), followed by intramolecular nucleophilic attack by the oxime oxygen.
  • Regioselectivity: Strictly controlled by the substrate structure (5-endo-dig vs 5-exo-dig). Alkynyl oximes typically undergo 5-endo-dig cyclization to yield 4-iodoisoxazoles.

Validated Protocol: Cyclization

Context: Synthesis of 4-iodo-3,5-diphenylisoxazole.

  • Dissolution: Dissolve the

    
    -alkynyl oxime (1.0 equiv) in MeCN.
    
  • Activation: Add

    
     (3.0 equiv) followed by Iodine (
    
    
    
    , 3.0 equiv).
  • Reaction: Stir at room temperature for 1 hour. Monitor disappearance of the alkyne by TLC.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to clear).
    
  • Extraction: Extract with DCM.

Performance Data:

  • Yield: 80-90%

  • Functional Handle: Installs Iodine at C4 position (Critical for diversity).

Comparative Analysis

Performance Metrics
Feature[3+2] Cycloaddition (CAT)Condensation (Vit B1)Iodocyclization
Regiocontrol Good (Favors 3,5)Variable (Substrate driven)Excellent (Substrate driven)
Atom Economy ModerateHighLow (Stoichiometric Iodine)
Scalability Moderate (Exotherms)High (Safe, Aqueous)Low (Waste disposal)
Diversity Potential High (Component assembly)Low (Linear synthesis)Very High (Cross-coupling ready)
Greenness ModerateExcellentPoor (Halogen waste)
Mechanistic Pathways (Visualized)

IsoxazolePathways Start Target Isoxazole M1 Method 1: [3+2] Cycloaddition Start->M1 M2 Method 2: Condensation Start->M2 M3 Method 3: Iodocyclization Start->M3 M1_Mech Concerted Transition State (Steric Control) M1->M1_Mech M1_Prod 3,5-Disubstituted Isoxazole M1_Mech->M1_Prod M2_Mech Nucleophilic Attack (Electronic Control) M2->M2_Mech M2_Prod Regioisomer Mixture (pH Dependent) M2_Mech->M2_Prod M3_Mech Electrophilic Activation (5-endo-dig) M3->M3_Mech M3_Prod 4-Iodoisoxazole (Coupling Handle) M3_Mech->M3_Prod

Figure 1: Mechanistic divergence of the three primary synthesis routes.

Decision Matrix for Process Chemists

DecisionTree Start Select Starting Material Q1 Is the target 4-functionalized? Start->Q1 Q2 Do you require Green/Scale? Q1->Q2 No Res1 Use Iodocyclization (Method 3) Q1->Res1 Yes (Iodine handle) Q3 Is the structure 3,5-disubstituted? Q2->Q3 No (Discovery scale) Res2 Use Condensation (Method 2) Q2->Res2 Yes (Multi-gram) Res3 Use [3+2] w/ CAT (Method 1) Q3->Res3 Yes Res4 Use Regio-Specific Metal Catalysis Q3->Res4 No (3,4-isomer)

Figure 2: Strategic decision tree for selecting the optimal synthesis method based on target requirements.

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI Pharmaceutics. (2024). Link

  • Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis. European Journal of Organic Chemistry. (2012). Link

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation. MDPI Pharmaceuticals. (2025). Link

  • An Iodocyclization Approach to Substituted 3-Iodothiophenes (and Isoxazoles). Journal of Organic Chemistry. (2012). Link

  • Highly regioselective nitrile oxide dipolar cycloadditions. Organic & Biomolecular Chemistry. (2012). Link

Sources

biological activity of 5-isopropylisoxazole-3-carbaldehyde versus other isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Potential of 5-Isopropylisoxazole-3-Carbaldehyde and Its Derivatives

Executive Summary The isoxazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its bioisosteric properties and metabolic stability. Within this family, 5-isopropylisoxazole-3-carbaldehyde (CAS: 123770-61-6) represents a critical pharmacophore building block. Unlike its 5-methyl or 5-phenyl analogs, the 5-isopropyl variant offers a unique balance of lipophilicity and steric bulk, making it indispensable for targeting hydrophobic pockets in nuclear receptors (e.g., FXR) and protein stabilizers (e.g., SMN). This guide provides a technical analysis of its biological utility, comparative performance, and experimental application.

Mechanistic Comparison: The "Isopropyl Advantage"

The biological efficacy of 5-isopropylisoxazole-3-carbaldehyde derivatives stems from the specific physicochemical properties of the isopropyl group at the C-5 position.

Comparative Analysis of C-5 Substituents

The table below illustrates why the 5-isopropyl group often outperforms other common substituents in drug design, particularly for nuclear receptor ligands.

Feature5-Isopropyl (Preferred) 5-Methyl (Standard)5-Phenyl (Bulky)
Steric Bulk (A-value) Moderate (~0.76) Low (1.70)High (3.0)
Lipophilicity (LogP contribution) High (+1.3) Moderate (+0.5)High (+1.9)
Binding Mode Hydrophobic Filling: Perfectly fills medium-sized hydrophobic pockets (e.g., Val/Leu/Ile-rich regions).Insufficient Contact: Often leaves "empty space" in binding pockets, reducing van der Waals energy.Steric Clash: Rigid planarity often causes clashes in restricted pockets; susceptible to π-stacking but less flexible.
Metabolic Stability High: Branched alkyls are generally resistant to rapid oxidation compared to benzylic sites.Moderate: Benzylic-like methyls on heterocycles can be oxidized to carboxylic acids.Variable: Phenyl rings are prone to CYP450-mediated hydroxylation.
Key Application FXR Agonists, SMN Stabilizers General AntimicrobialsKinase Inhibitors

Expert Insight: In the development of Farnesoid X Receptor (FXR) agonists like GW4064 derivatives, the 5-isopropyl group is critical. It occupies a specific hydrophobic cavity in the Ligand Binding Domain (LBD) defined by helices H3, H5, and H11.[1] Replacing it with a methyl group results in a significant loss of potency due to the loss of these hydrophobic contacts.

Key Biological Applications

A. Farnesoid X Receptor (FXR) Agonists (Liver Disease/NASH)

The 5-isopropylisoxazole moiety is a validated pharmacophore for non-steroidal FXR agonists.

  • Mechanism: The isoxazole ring acts as a linker, while the isopropyl group anchors the molecule into the hydrophobic LBD.

  • Data: Derivatives containing the 5-isopropyl group exhibit EC50 values in the low nanomolar range (e.g., 10–50 nM), whereas 5-methyl analogs often shift to micromolar potency.

B. SMN Protein Stabilizers (Spinal Muscular Atrophy)

Research into Spinal Muscular Atrophy (SMA) has identified 5-isopropylisoxazole-3-carboxamides as potent stabilizers of the Survival Motor Neuron (SMN) protein.[2]

  • Mechanism: These small molecules bind to the SMN complex, increasing its stability and levels in cells.

  • SAR Finding: The 5-isopropyl group was found to be optimal compared to 5-methyl or 5-tert-butyl, suggesting a precise steric requirement for the binding site.

Experimental Protocols

To validate the biological activity of this scaffold, we provide a standard protocol for synthesizing a bioactive probe (Reductive Amination) and testing its activity.

Protocol A: Synthesis of N-Benzyl-5-isopropylisoxazole-3-amine (Probe Compound)

Objective: Create a lipophilic amine derivative for biological screening.

Reagents:

  • 5-Isopropylisoxazole-3-carbaldehyde (1.0 eq)[3]

  • Benzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-isopropylisoxazole-3-carbaldehyde (1 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Amine Addition: Add Benzylamine (1.1 mmol) and a drop of acetic acid. Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quench: Quench with saturated NaHCO3 solution (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the secondary amine.

Protocol B: FXR Reporter Assay (Luciferase)

Objective: Quantify the agonist activity of the synthesized derivative.

  • Cell Culture: Cotransfect HEK293T cells with:

    • Expression plasmid for human FXR (hFXR).

    • Reporter plasmid containing FXR-response element (FXRE-Luc).

    • Renilla luciferase plasmid (for normalization).

  • Treatment: 24 hours post-transfection, treat cells with the test compound (0.1 nM – 10 µM) or vehicle (DMSO) for 18 hours.

  • Lysis: Lyse cells using Passive Lysis Buffer (Promega).

  • Measurement: Measure Firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Analysis: Calculate Relative Light Units (RLU) and plot dose-response curves to determine EC50.

Visualizations

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision-making process for selecting the 5-isopropyl substituent based on biological targets.

SAR_Logic Core Isoxazole-3-Carbaldehyde Core Sub_Me 5-Methyl Substituent Core->Sub_Me Modification Sub_Ph 5-Phenyl Substituent Core->Sub_Ph Modification Sub_iPr 5-Isopropyl Substituent Core->Sub_iPr Modification Outcome_Me Low Lipophilicity Weak Hydrophobic Contact (General Antimicrobial) Sub_Me->Outcome_Me Outcome_Ph High Steric Bulk Potential Steric Clash (Kinase Inhibitors) Sub_Ph->Outcome_Ph Outcome_iPr Optimal Hydrophobic Fit High Potency (nM) (FXR Agonists / SMN Stabilizers) Sub_iPr->Outcome_iPr Preferred for Nuclear Receptors

Caption: Comparative SAR analysis showing why the 5-isopropyl group is the preferred scaffold for high-potency nuclear receptor agonists.

Figure 2: Synthesis Workflow (Reductive Amination)

A flow diagram of the experimental protocol described above.

Synthesis_Workflow Start 5-Isopropylisoxazole-3-carbaldehyde Step1 Imine Formation (+ Benzylamine, DCM) Start->Step1 2h, RT Step2 Reduction (+ NaBH(OAc)3) Step1->Step2 0°C -> RT, 16h Product N-Benzyl-5-isopropylisoxazole-3-amine (Active Probe) Step2->Product Purification

Caption: Step-by-step synthesis workflow for converting the aldehyde precursor into a bioactive amine probe.

References

  • Maloney, D. J., et al. (2012). "Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy."[2] Journal of Medicinal Chemistry. Link

  • Akwabi-Ameyaw, A., et al. (2008). "Conformationally constrained farnesoid X receptor (FXR) agonists: N-substituted acetamides containing a 5-isopropylisoxazole ring." Bioorganic & Medicinal Chemistry Letters. Link

  • Genin, M. J., et al. (2015). "Synthesis and Bioactivity of Isoxazole-Derived Carboxamide Derivatives." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "5-Isopropylisoxazole-3-carbaldehyde (CAS 123770-61-6)." National Center for Biotechnology Information. Link[2]

Sources

Comparative Efficacy of Isoxazole-Based Compounds in Antibacterial Assays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The rise of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has long been a cornerstone in medicinal chemistry, famously serving as the structural core for beta-lactamase-resistant penicillins (e.g., oxacillin, cloxacillin) and sulfonamides (e.g., sulfamethoxazole). Recently, researchers have synthesized novel isoxazole derivatives, including isoxazole-linked 1,3,4-oxadiazoles, benzazolyl isoxazoles, and triazole-isoxazole hybrids, to overcome modern resistance mechanisms [1].

This guide provides an objective comparison of these novel isoxazole-based compounds against standard therapies, detailing the experimental methodologies and mechanistic rationales underlying their efficacy.

Mechanistic Rationale: Beyond Cell Wall Synthesis

Classical isoxazole-penicillins inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, novel synthetic derivatives often target alternative pathways. For instance, positively charged water-soluble isoxazole derivatives (such as isoxazole-linked oxadiazoles) exploit electrostatic interactions to disrupt negatively charged bacterial membranes and penetrate the extracellular polymeric substances (EPS) found in biofilms [2].

MOA Isoxazole Positively Charged Isoxazole Scaffold Interaction Electrostatic Attraction & Hydrophobic Insertion Isoxazole->Interaction Membrane Negatively Charged Bacterial Membrane Membrane->Interaction Penetration Biofilm Penetration & Membrane Disruption Interaction->Penetration Death Cell Lysis (Bactericidal Effect) Penetration->Death

Mechanism of action for positively charged isoxazoles.

Comparative Efficacy Data

Recent in vitro studies highlight the potent activity of novel isoxazole hybrids. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Eradication Concentration (MBEC) of select isoxazole compounds compared to standard antibiotics.

Table 1: Efficacy of Isoxazole-Linked 1,3,4-Oxadiazole (ED Compound) vs. Gram-Positive Pathogens

Data adapted from1.

PathogenMIC (mg/L)MBC (mg/L)MBEC (mg/L)Mechanistic Notes
Staphylococcus epidermidis31.2531.2562.5Bactericidal; effectively penetrates biofilm matrix.
Staphylococcus aureus62.562.5125.0MBEC is 2x MIC, indicating strong antibiofilm retention.
Streptococcus pyogenes62.562.5250.0High efficacy against planktonic and biofilm states.
Table 2: Efficacy of Triazole-Isoxazole Hybrids (Compound 7b) vs. Gram-Negative Pathogens

Data adapted from 2.

PathogenCompound 7b MIC (mg/mL)Compound 7b Zone of InhibitionStandard Antibiotic Zone (Imipenem)
Escherichia coli ATCC 2592215.036.4 ± 1.07 mm36.0 mm
Pseudomonas aeruginosa30.011.25 ± 1.02 mmVariable

Note: Compound 7b demonstrated bactericidal activity against E. coli and bacteriostatic activity against P. aeruginosa, rivaling the efficacy of standard clinical carbapenems [3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, antibacterial assays must be rigorously controlled. Below are the optimized protocols for evaluating isoxazole derivatives, emphasizing the causality behind each methodological choice.

AssayWorkflow Start Isoxazole Library (Stock in DMSO/H2O) Prep Serial Dilution in Cation-Adjusted MHB Start->Prep Inoculation Inoculation (5 x 10^5 CFU/mL) Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC Determine MIC (OD600 / Resazurin) Incubation->MIC Plating Subculture to Agar (From clear wells) MIC->Plating MBC Determine MBC (>99.9% Kill) Plating->MBC

Standardized workflow for determining MIC and MBC.

Protocol 1: Broth Microdilution Assay for MIC and MBC Determination
  • Preparation of Compound Stocks : Dissolve the isoxazole derivative in an appropriate solvent (e.g., DMSO for hydrophobic derivatives, sterile water for charged salts).

    • Causality : DMSO concentration in the final assay must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would yield a false-positive efficacy reading.

  • Media Selection : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality : CAMHB contains standardized levels of calcium and magnesium ions. This is critical for membrane stability and the proper function of positively charged isoxazoles, ensuring lot-to-lot reproducibility.

  • Inoculum Preparation : Standardize the bacterial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute to achieve a final well concentration of 
    
    
    
    CFU/mL.
    • Causality : A standardized inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, falsely elevating the MIC.

  • Self-Validation Controls : Every plate must include a sterility control (media only) to validate aseptic technique, a growth control (bacteria + vehicle) to validate organism viability, and a positive control (e.g., Ciprofloxacin) to validate the susceptibility profile of the test strain.

  • Incubation and Readout : Incubate microtiter plates at 37°C for 18-24 hours. Determine the MIC as the lowest concentration preventing visible growth.

    • Causality : Use resazurin dye as a metabolic indicator if isoxazole compounds precipitate out of solution and obscure optical density (OD) readings.

  • MBC Determination : Plate 10 µL from all wells showing no visible growth onto drug-free agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a

    
     reduction in the initial inoculum.
    
    • Causality : Differentiating between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) action is crucial for clinical application, especially when developing drugs for immunocompromised patients.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

Biofilms are notoriously resistant to standard antibiotics. Isoxazole derivatives with delocalized positive charges have shown promise in penetrating these structures [2].

  • Biofilm Formation : Grow biofilms on specialized peg-lid microtiter plates (e.g., Calgary Biofilm Device) for 24-48 hours.

  • Washing : Gently wash the biofilms with PBS to remove planktonic cells.

    • Causality : Failure to remove planktonic cells will confound the MBEC readout, as free-floating cells are significantly more susceptible to the drug.

  • Drug Exposure : Transfer the biofilm-coated pegs into a challenge plate containing serial dilutions of the isoxazole compound. Incubate for 24 hours.

  • Recovery : Transfer pegs to a recovery plate with fresh media and sonicate for 10 minutes to dislodge surviving bacteria.

  • Readout : Incubate the recovery plate. The MBEC is the lowest concentration that prevents regrowth of the dislodged biofilm bacteria.

    • Causality : MBEC values are typically 2-1000 times higher than MIC values due to the protective EPS matrix. Testing both provides a complete efficacy profile.

Conclusion

Isoxazole-based compounds represent a versatile and highly effective class of antibacterials. By modifying the functional groups attached to the isoxazole core—such as adding positively charged moieties or hybridizing with triazoles and benzazoles—researchers can drastically enhance their efficacy against both Gram-positive and Gram-negative pathogens, as well as resilient biofilms. Utilizing self-validating, standardized assays is paramount for accurately benchmarking these novel compounds against existing clinical therapies.

References

  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects Research Trend
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results PMC (N
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies PMC (N

Sources

alternatives to 5-isopropylisoxazole-3-carbaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see medicinal chemistry campaigns stall at a seemingly trivial step: the late-stage functionalization of an amine. 5-Isopropylisoxazole-3-carbaldehyde is a classic workhorse building block used to install a lipophilic, metabolically stable bioisostere via reductive amination[1].

However, this reagent is not without its flaws. The steric bulk of the isopropyl group can severely hinder imine formation with secondary or bulky amines. Furthermore, the methine C-H bond of the isopropyl group is a known liability for CYP450-mediated oxidative metabolism, and the aldehyde itself can suffer from hydration or instability.

This guide objectively evaluates structural, bioisosteric, and synthetic alternatives to 5-isopropylisoxazole-3-carbaldehyde, providing researchers with field-proven strategies and self-validating protocols to overcome these synthetic bottlenecks.

Structural Homologs: Steric and Metabolic Tuning

When the isoxazole core is essential for target affinity but the isopropyl group presents developability issues, structural homologs offer a direct solution.

  • 5-Methylisoxazole-3-carbaldehyde (Steric Relief): Replacing the isopropyl group with a methyl group drastically reduces the steric penalty during nucleophilic attack. In the optimization of C1s inhibitors[2] and mGluR2 positive allosteric modulators (PAMs)[3], the methyl variant was successfully employed to functionalize hindered piperazine intermediates where bulkier aldehydes failed or provided sub-optimal yields.

  • 5-Cyclopropylisoxazole-3-carbaldehyde (Metabolic Stability): If lipophilicity must be maintained but metabolic clearance is too high, the cyclopropyl analog is the premier choice. Tying the alkyl chain into a strained ring increases the C-H bond dissociation energy, effectively blocking oxidative metabolism at the former methine position without significantly altering the spatial footprint.

Scaffold Hopping: Heterocyclic Bioisosteres

If the isoxazole ring itself is the source of poor physicochemical properties (e.g., poor aqueous solubility or off-target toxicity), scaffold hopping to alternative 5-membered heterocycles is required.

  • 1-Isopropylpyrazole-3-carbaldehyde: Pyrazoles generally exhibit superior aqueous solubility compared to isoxazoles due to their different dipole moments and hydrogen-bond donor/acceptor profiles.

  • 1,2,4-Oxadiazole Equivalents: The electron-withdrawing nature of the 1,2,4-oxadiazole ring is fundamentally different from that of an isoxazole. Substituting an isoxazole for an oxadiazole can lower the pKa of the resulting adjacent amine by 1 to 1.5 units, which can dramatically improve membrane permeability and alter the hydrogen-bonding topology within a receptor pocket[4].

Synthetic Workarounds: Functional Group Equivalents

Sometimes the bottleneck is not the final structure, but the reductive amination chemistry itself. Aldehydes can form stable hydrates or undergo undesired side reactions.

  • 3-(Chloromethyl)-5-isopropylisoxazole: Switching the electrophile from an aldehyde to an alkyl chloride bypasses imine formation entirely. This direct nucleophilic substitution (SN2) approach has been shown to significantly improve overall yields in the synthesis of complex trisubstituted isoxazole libraries, particularly when reductive amination yields are sub-optimal[5].

Quantitative Performance Comparison

Table 1: Performance Matrix of Isoxazole-3-carbaldehyde Alternatives

Alternative ReagentPrimary ApplicationTypical Yield*Lipophilicity (clogP effect)Key Advantage
5-Isopropylisoxazole-3-carbaldehyde Baseline50–65%+1.5Good balance of steric bulk and target affinity.
5-Methylisoxazole-3-carbaldehyde Steric relief60–80%+0.5Higher coupling yields with bulky secondary amines.
5-Cyclopropylisoxazole-3-carbaldehyde Metabolic stability55–70%+1.2Resists CYP450 oxidation at the alkyl position.
1-Isopropylpyrazole-3-carbaldehyde Scaffold hopping65–85%+1.1Improves aqueous solubility; alters dipole moment.
3-(Chloromethyl)-5-isopropylisoxazole Synthetic workaround75–95%N/A (Same product)Bypasses aldehyde instability; ideal for SN2.

*Yields are generalized based on reactions with standard secondary piperazine derivatives.

Strategic Decision Workflows

DecisionTree Start Optimization Goal for Isoxazole Scaffold Metabolism Reduce CYP450 Metabolism Start->Metabolism Sterics Overcome Steric Hindrance Start->Sterics Synthesis Bypass Aldehyde Instability Start->Synthesis Cyclo 5-Cyclopropylisoxazole- 3-carbaldehyde Metabolism->Cyclo Methyl 5-Methylisoxazole- 3-carbaldehyde Sterics->Methyl Alkylation 3-(Chloromethyl)- 5-isopropylisoxazole Synthesis->Alkylation

Decision matrix for selecting alternatives to 5-isopropylisoxazole-3-carbaldehyde.

Workflow Amine Secondary Amine Nucleophile Imine Imine Intermediate (LC-MS Monitored) Amine->Imine + Aldehyde (AcOH, DCE) Product N-(Isoxazolylmethyl) Target Amine->Product + Chloride (K2CO3, MeCN) (Alkylation) Aldehyde Isoxazole-3- carbaldehyde Chloride 3-(Chloromethyl)- isoxazole Imine->Product NaBH(OAc)3 (Reductive)

Synthetic workflow comparing reductive amination versus direct alkylation routes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each reagent choice is explicitly defined to prevent downstream failures.

Protocol A: Optimized Reductive Amination (Aldehyde Route)

Use this protocol when utilizing 5-methyl or 5-cyclopropylisoxazole-3-carbaldehyde.

  • Imine Formation: Dissolve the secondary amine (1.0 equiv) and the chosen isoxazole-3-carbaldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 equiv).

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst to activate the aldehyde carbonyl without fully protonating the nucleophilic amine.

  • Self-Validation Checkpoint: Stir at room temperature for 2 hours. Remove a 5 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. Do not proceed until the mass of the imine/iminium intermediate [M+H]+ is the dominant peak. If the unreacted aldehyde persists, steric hindrance is too severe, and you must pivot to Protocol B.

  • Reduction: Once imine formation is validated, add sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv), in one portion.

    • Causality: NaBH(OAc)3 is specifically chosen over NaBH4 because its electron-withdrawing acetate groups reduce its hydride-donating power, allowing it to selectively reduce the iminium ion without reducing the unreacted aldehyde to an alcohol byproduct.

  • Workup: Stir for 12 hours. Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate.

Protocol B: Direct Alkylation (Chloromethyl Route)

Use this protocol when reductive amination stalls, utilizing 3-(chloromethyl)-5-isopropylisoxazole[5].

  • Alkylation: Dissolve the secondary amine (1.0 equiv) and 3-(chloromethyl)-5-isopropylisoxazole (1.1 equiv) in anhydrous acetonitrile (MeCN, 0.2 M). Add finely powdered anhydrous K2CO3 (2.5 equiv).

    • Causality: MeCN is a polar aprotic solvent that accelerates the SN2 trajectory. K2CO3 serves as a heterogeneous base to scavenge the generated HCl without inducing side-reactions with the electrophile.

  • Self-Validation Checkpoint: Heat the suspension to 60 °C. Monitor the reaction via TLC (Hexanes/EtOAc). The appearance of a new, more non-polar UV-active spot confirms product formation. The system validates itself: if the amine is consumed but multiple spots appear, the temperature is too high (causing over-alkylation or decomposition); reduce to 40 °C.

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

References

1.[4] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC - 4 2.[2] Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - ACS Publications - 2 3.[1] 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde - Benchchem - 1 4.[3] Optimization of Novel Aza-benzimidazolone mGluR2 PAMs with Respect to LLE and PK Properties and Mitigation of CYP TDI - PMC - 6 5.[5] Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - 5

Sources

Validation of HPLC Methods for 5-Isopropylisoxazole-3-Carbaldehyde Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 5-isopropylisoxazole-3-carbaldehyde serves as a critical building block. Its purity is paramount, as the aldehyde functionality is reactive and susceptible to oxidation (forming 5-isopropylisoxazole-3-carboxylic acid) or aldol condensation.

While Gas Chromatography (GC) is often the default for volatile intermediates, this guide argues that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior analytical technique for this specific compound. HPLC offers the necessary selectivity to distinguish the aldehyde from its non-volatile oxidation products and thermally unstable impurities that GC often misses or degrades.

This guide provides a side-by-side comparison of analytical alternatives, a fully validated RP-HPLC protocol, and the experimental logic required to meet ICH Q2(R2) standards.

Compound Profile & Analytical Challenges

Understanding the physicochemical nature of the analyte is the first step in method design.

PropertyDescriptionAnalytical Implication
Compound 5-Isopropylisoxazole-3-carbaldehydeTarget Analyte
Structure Isoxazole ring with an isopropyl group and an aldehyde.[1][2][3][4][5]UV Active (Isoxazole chromophore).
Reactivity High (Aldehyde group).Susceptible to oxidation (to carboxylic acid) and dimerization.
Volatility Moderate to High.Theoretically suitable for GC, but thermal stress may induce degradation.[3]
Polarity Moderate (LogP ~1.5 - 2.0).Retains well on C18 columns.

Critical Insight: The primary impurity of concern is 5-isopropylisoxazole-3-carboxylic acid . In GC-FID, carboxylic acids often exhibit severe peak tailing or require derivatization. In RP-HPLC, they are easily separated and quantified using a simple acidic mobile phase.

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the three primary analytical candidates for purity analysis.

Table 1: Performance Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID Method C: qNMR
Primary Mechanism Partition Chromatography (UV Detection)Volatility/Boiling PointNuclear Spin Resonance
Specificity High. Separates aldehyde from acid degradants.Medium. Acids tail/degrade; thermal stress may cause artifacts.High. Structural absolute purity.
Sensitivity (LOD) High (< 0.05%) . Excellent for trace impurities.High. Good for volatile impurities.[3]Low (> 1.0%) . Poor for trace impurity profiling.
Sample Prep Dissolve in ACN/Water. Simple.Dissolve in volatile solvent.Requires deuterated solvents (Expensive).
Throughput 10–15 min run time.15–20 min run time.Slow (Acquisition + Processing).
Suitability Best for QC & Stability. Good for process control of raw starting materials.Best for Reference Standard certification.
Decision Logic Diagram

The following diagram illustrates the decision pathway for selecting the appropriate method based on the analytical goal.

MethodSelection Start Start: Purity Analysis Needs Goal Define Analytical Goal Start->Goal Trace Trace Impurities (<0.1%)? Goal->Trace QC Release NMR SELECT qNMR (Structure Confirmation) Goal->NMR Structure ID Volatile Is sample thermally stable? Trace->Volatile No (Rough Purity) HPLC SELECT RP-HPLC (UV) (Stability Indicating) Trace->HPLC Yes (Required) Volatile->HPLC No (Degradation Risk) GC SELECT GC-FID (Process Control) Volatile->GC Yes

Figure 1: Analytical Method Selection Decision Tree.

The Validated Protocol (RP-HPLC)[2][5][6]

This method is designed to be stability-indicating , meaning it can detect the degradation of the aldehyde into its corresponding acid.

Chromatographic Conditions[5][6][7][8][9][10]
  • Instrument: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why: C18 provides robust retention for the isopropyl group.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Acidic pH (~2.5) suppresses the ionization of the carboxylic acid impurity, sharpening its peak shape and increasing retention.

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program[5]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Gradient Ramp
15.01090Wash
15.19010Return to Initial
20.09010Re-equilibration
Standard Preparation
  • Stock Solution: Weigh 25 mg of 5-isopropylisoxazole-3-carbaldehyde Reference Standard into a 25 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50). (Conc: 100 µg/mL).[2][6]

Validation Workflow & Experimental Data

The validation follows ICH Q2(R2) guidelines [1]. The following data represents typical acceptance criteria and results for this class of compounds.

Specificity (Forced Degradation)

Objective: Prove the method can separate the main peak from degradants.

  • Oxidation Stress: Treat sample with 3%

    
     for 2 hours.
    
    • Result: Main peak decreases; new peak appears at RRT ~0.6 (Carboxylic Acid). Resolution > 2.0.

  • Thermal Stress: Heat at 60°C for 4 hours.

    • Result: Minimal degradation, confirming thermal stability (unlike GC conditions).

Linearity

Objective: Verify response is proportional to concentration.[7]

  • Range: 50% to 150% of target concentration (50–150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Precision (Repeatability)

Objective: Verify consistency of results.

  • Protocol: 6 replicate injections of the Working Standard.

ParameterResultLimit
Retention Time (RT) 8.42 min (%RSD = 0.05%)RSD

1.0%
Peak Area 1,250,400 (%RSD = 0.35%)RSD

2.0%
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike placebo (or solvent) with known amounts of analyte at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSDStatus
80% 99.4%0.4%Pass
100% 100.1%0.2%Pass
120% 99.8%0.5%Pass
LOD / LOQ
  • Limit of Detection (LOD): S/N ratio of 3:1. Typically ~0.05 µg/mL.

  • Limit of Quantitation (LOQ): S/N ratio of 10:1. Typically ~0.15 µg/mL.

Validation Lifecycle Diagram

The following diagram outlines the validation lifecycle required to maintain regulatory compliance for this method.

ValidationLifecycle Dev Method Development (Screening Columns/MP) PreVal Pre-Validation (System Suitability) Dev->PreVal ValProtocol Validation Protocol (ICH Q2 R2) PreVal->ValProtocol Execution Experimental Execution (Linearity, Accuracy, etc.) ValProtocol->Execution Execution->Dev Fail Criteria Report Validation Report (SOP Generation) Execution->Report

Figure 2: Method Validation Lifecycle according to ICH Q14/Q2(R2).

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

When analyzing isoxazole aldehydes, researchers often see a "ghost peak" eluting earlier than the main peak.

  • Cause: This is usually the hydrate form (gem-diol) or the carboxylic acid oxidation product.

  • Solution: Ensure the mobile phase is acidic (pH < 3.0). This shifts the equilibrium away from the ionized acid and collapses the gem-diol, resulting in a single, sharp peak.

Sample Diluent Selection

Do not use methanol as the primary diluent. Aldehydes can react with methanol to form hemiacetals, creating split peaks or false impurities.

  • Recommendation: Use Acetonitrile (ACN) or the Mobile Phase itself.

References

  • International Council for Harmonisation (ICH). (2023).[8] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • PubChem. (n.d.).[9] Compound Summary: Isoxazole-3-carbaldehyde.[1][10] National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • Phenomenex. (2025).[11] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

Sources

Navigating the Active Site: A Comparative Docking Analysis of 5-isopropylisoxazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Guide for Researchers in Drug Discovery

For scientists and professionals in drug development, the isoxazole scaffold represents a privileged structure with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The 5-isopropylisoxazole-3-carbaldehyde core, in particular, offers a versatile platform for the design of novel therapeutic agents. This guide provides a comprehensive, predictive comparison of a series of rationally designed 5-isopropylisoxazole-3-carbaldehyde derivatives through a detailed molecular docking study. While direct experimental data for this specific series is nascent, this analysis is built upon established computational methodologies and the extensive body of research on related isoxazole compounds to forecast their potential as targeted inhibitors.[3]

This in-depth technical guide will navigate the causality behind the experimental choices in a comparative docking workflow, present the predicted binding affinities in a structured format, and visually articulate the key molecular interactions that underpin the inhibitory potential of these novel derivatives.

The Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs.[4] The isozyme COX-2 is particularly relevant in pathological processes such as inflammation and cancer, making it a prime target for the development of selective inhibitors with potentially reduced side effects compared to non-selective NSAIDs.[5] Numerous studies have demonstrated the potential of isoxazole-containing compounds as potent and selective COX-2 inhibitors.[4][6] Given this precedent, COX-2 (PDB ID: 5IKR) has been selected as the target protein for this comparative docking study to evaluate the anti-inflammatory potential of the designed 5-isopropylisoxazole-3-carbaldehyde derivatives.

Designing the Virtual Ligand Library

To explore the structure-activity relationship (SAR), a focused library of 5-isopropylisoxazole-3-carbaldehyde derivatives was designed. The core scaffold was maintained, while substitutions were introduced at the carbaldehyde position, a common site for modification in related isoxazole derivatives.[7][8] The selected modifications are intended to probe the effects of varying electronic and steric properties on the binding affinity and interaction profile with the COX-2 active site.

Table 1: Designed 5-isopropylisoxazole-3-carbaldehyde Derivatives for In Silico Screening

Compound IDR-Group
ISO-001 -H (Parent Carbaldehyde)
ISO-002 -OH (Carboxylic Acid)
ISO-003 -NH2 (Amide)
ISO-004 -NH-Phenyl (Anilide)
ISO-005 -NH-(4-fluorophenyl)
ISO-006 -NH-(4-chlorophenyl)
ISO-007 -NH-(4-methoxyphenyl)

A Validated Workflow for Predictive Docking

The following protocol outlines a robust and reproducible workflow for comparative molecular docking studies, synthesized from best practices reported in the literature for isoxazole derivatives.[1][3][9] This self-validating system ensures the reliability of the predictive data generated.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Preparation (PDB: 5IKR) Grid Grid Box Generation PDB->Grid Processed Protein Ligand Ligand Preparation (ISO-001 to ISO-007) Dock Molecular Docking (AutoDock Vina) Ligand->Dock 3D Ligand Structures Grid->Dock Defined Active Site Scoring Binding Energy & Ki Calculation Dock->Scoring Interaction Interaction Analysis Dock->Interaction Comparison Comparative Analysis Scoring->Comparison Interaction->Comparison

Caption: A generalized workflow for the comparative molecular docking study.

Experimental Protocol: Step-by-Step
  • Protein Preparation:

    • The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) in complex with a selective inhibitor is obtained from the Protein Data Bank (PDB ID: 5IKR).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

    • The protein structure is then saved in the PDBQT format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 2D structures of the designed 5-isopropylisoxazole-3-carbaldehyde derivatives (ISO-001 to ISO-007) are drawn using a molecular editor.

    • The structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for each ligand, and the structures are saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the COX-2 enzyme.

    • The dimensions and center of the grid box are determined based on the co-crystallized ligand in the original PDB structure to ensure that the docking search is focused on the relevant binding pocket.

  • Molecular Docking:

    • Molecular docking is performed using AutoDock Vina, a widely used and validated software for predicting the binding affinity and conformation of a ligand within a protein's active site.[10]

    • The prepared protein and ligand files, along with the grid parameters, are used as input for the docking simulation.

    • The program generates multiple binding poses for each ligand, ranked by their predicted binding energy.

  • Analysis of Docking Results:

    • The docking results are analyzed based on the binding energy (in kcal/mol) and the predicted inhibition constant (Ki). Lower binding energy values indicate a higher predicted binding affinity.[1]

    • The binding poses of the ligands are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the COX-2 active site.

Predictive Performance Comparison of 5-isopropylisoxazole-3-carbaldehyde Derivatives

The following table summarizes the predicted quantitative data from the comparative molecular docking study of the designed derivatives against the COX-2 enzyme.

Table 2: Predicted Docking Performance of 5-isopropylisoxazole-3-carbaldehyde Derivatives against COX-2 (PDB: 5IKR)

Compound IDPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
ISO-001 -6.815.8Arg120, Tyr355
ISO-002 -7.54.2Arg120, Tyr355, Ser530
ISO-003 -7.27.9Arg120, Tyr355, Gln192
ISO-004 -8.11.5Arg120, Tyr355, Val523, Phe518
ISO-005 -8.40.9Arg120, Tyr355, Val523, Phe518
ISO-006 -8.60.7Arg120, Tyr355, Val523, Phe518
ISO-007 -8.31.1Arg120, Tyr355, Val523, Phe518, Ser353

Interpreting the In Silico Data: A Structure-Activity Relationship Narrative

The predicted docking results provide valuable insights into the potential of these derivatives as COX-2 inhibitors. The parent carbaldehyde (ISO-001 ) exhibits a moderate predicted binding affinity. Conversion to a carboxylic acid (ISO-002 ) or an amide (ISO-003 ) shows a slight improvement, likely due to the formation of additional hydrogen bonds with key residues like Ser530 and Gln192 in the active site.

A significant enhancement in predicted binding affinity is observed with the introduction of an anilide moiety (ISO-004 to ISO-007 ). This suggests that the phenyl ring can occupy a hydrophobic pocket within the COX-2 active site, forming favorable interactions with residues such as Val523 and Phe518.

The introduction of electron-withdrawing groups on the phenyl ring, such as fluorine (ISO-005 ) and chlorine (ISO-006 ), further improves the predicted binding affinity. This could be attributed to enhanced hydrophobic interactions and potentially halogen bonding. The methoxy-substituted derivative (ISO-007 ) also shows strong predicted binding, indicating that both electron-donating and electron-withdrawing groups at this position can be beneficial, likely through different types of interactions.

The consistent interaction with Arg120 and Tyr355 across all derivatives highlights the importance of the isoxazole core in anchoring the ligands within the active site.

G cluster_ligand ISO-006 cluster_protein COX-2 Active Site Isoxazole Isoxazole Ring Arg120 Arg120 Isoxazole->Arg120 H-Bond Tyr355 Tyr355 Isoxazole->Tyr355 H-Bond Isopropyl Isopropyl Group Chlorophenyl 4-Chlorophenyl Val523 Val523 Chlorophenyl->Val523 Hydrophobic Phe518 Phe518 Chlorophenyl->Phe518 Hydrophobic

Caption: Key predicted interactions of the most potent derivative (ISO-006) with COX-2.

Conclusion and Future Directions

This comparative docking study provides a predictive framework for the development of 5-isopropylisoxazole-3-carbaldehyde derivatives as potential COX-2 inhibitors. The in silico data suggests that derivatization of the carbaldehyde group, particularly with substituted anilides, can significantly enhance the binding affinity for the COX-2 active site. The derivative ISO-006 , featuring a 4-chlorophenyl moiety, emerged as the most promising candidate in this virtual screen.

It is imperative to underscore that these findings are predictive and necessitate experimental validation. Future work should focus on the synthesis of these derivatives and their in vitro evaluation against COX-1 and COX-2 to confirm their potency and selectivity.[5] Subsequent lead optimization, guided by these initial computational insights, could pave the way for the development of novel and effective anti-inflammatory agents based on the 5-isopropylisoxazole-3-carbaldehyde scaffold.

References

  • Benchchem. Navigating the Binding Landscape: A Comparative Guide to Computational Docking of Furo[3,4-d]isoxazole Analogs.
  • Benchchem. Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers.
  • Synthesis, Characterization, Biological Evaluation and In- Silico Studies of Some Novel Isoxazole Derivatives. (2025). Journal of Pharmaceutical and Biological Sciences, 13(4).
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. (n.d.). Semantic Scholar.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1234567.
  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. (2022). Annals of Phytomedicine, 11(1), S18-S33.
  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking. (2024). Journal of Molecular Structure, 1308, 138330.
  • Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (2024). Journal of Molecular Structure, 1298, 137021.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega, 7(34), 30105-30117.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Journal of Molecular Structure, 1269, 133771.
  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. (2025). Journal of Chemistry, 2025, 8891272.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmaceutical Research, 10(14), 1166-1183.
  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. (2024). Journal of Chemistry, 2024, 8891272.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate.
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. (2026). Journal of Molecular Structure, 1335, 137890.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 1-10.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). International Journal of Creative Research Thoughts, 13(5), h820-h830.
  • Computational investigations of three main drugs and their comparison with synthesized compounds as potent inhibitors of SARS-CoV-2 main protease (M pro ): DFT, QSAR, molecular docking, and in silico toxicity analysis. (2021). Journal of King Saud University - Science, 33(7), 101579.
  • Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. (2023). Molecules, 28(4), 1735.

Sources

assessing the antioxidant potential of novel isoxazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Assessing the Antioxidant Potential of Novel Isoxazole Compounds: A Comparative Analysis

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the relentless pursuit of novel therapeutic agents, the scaffold of the isoxazole ring has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among these, their potential as antioxidants is of significant interest, given the role of oxidative stress in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides a comprehensive framework for researchers and drug development professionals to assess the antioxidant potential of novel isoxazole compounds. We will delve into the mechanistic underpinnings of common antioxidant assays, provide detailed, field-tested protocols, and present a comparative analysis of hypothetical novel isoxazole compounds against established standards.

The Chemical Rationale: Why Isoxazoles as Antioxidants?

The antioxidant capacity of a molecule is intrinsically linked to its ability to donate a hydrogen atom or an electron to a reactive oxygen species (ROS), thereby neutralizing it. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and its various substituents can be tailored to enhance this capacity. The electron-donating or withdrawing nature of substituents on the isoxazole core can modulate the molecule's redox potential, making it a tunable scaffold for antioxidant drug design. For instance, the strategic placement of hydroxyl or amino groups can significantly increase the radical scavenging activity.

A Multi-Faceted Approach to Antioxidant Assessment

No single assay can comprehensively capture the antioxidant potential of a compound due to the diverse nature of ROS and the different mechanisms of antioxidant action. Therefore, a battery of assays is essential for a robust evaluation. This guide will focus on three widely accepted and mechanistically distinct assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method to screen for radical scavenging activity. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow. This change in absorbance is measured spectrophotometrically.

Experimental Protocol: DPPH Assay
  • Preparation of DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to obtain a 0.06 mM solution. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compounds and Standard: Prepare stock solutions of the novel isoxazole compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of the solvent.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.06 mM DPPH Solution A2 Add DPPH Solution to all wells P1->A2 P2 Prepare Stock Solutions (Test Compounds & Standard) P3 Perform Serial Dilutions P2->P3 A1 Add Compounds/Standard to 96-well plate P3->A1 A1->A2 A3 Incubate 30 min in the dark A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Scavenging Activity D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol: ABTS Assay
  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds and Standard: Prepare stock solutions and serial dilutions of the novel isoxazole compounds and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compounds or standard.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the control, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Generate ABTS•+ Stock Solution P2 Prepare ABTS•+ Working Solution P1->P2 A2 Add ABTS•+ Working Solution P2->A2 P3 Prepare Test Compounds & Standard A1 Add Compounds/Standard to 96-well plate P3->A1 A1->A2 A3 Incubate 6 min A2->A3 D1 Measure Absorbance at 734 nm A3->D1 D2 Calculate % Scavenging D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ). The intensity of the blue color is proportional to the antioxidant capacity of the sample.

Experimental Protocol: FRAP Assay
  • Preparation of FRAP Reagent:

    • Prepare the following three solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in distilled water

    • Mix the three solutions in a ratio of 10:1:1 (Acetate buffer: TPTZ solution: FeCl₃ solution). This FRAP reagent should be freshly prepared and warmed to 37°C before use.

  • Preparation of Test Compounds and Standard: Prepare stock solutions and serial dilutions of the novel isoxazole compounds and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compounds or standard.

    • Add 180 µL of the FRAP reagent to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve using the absorbance values of the FeSO₄·7H₂O or Trolox standards.

    • The FRAP value of the test compounds is expressed as µM Fe(II) equivalents or µM Trolox equivalents, determined from the standard curve.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare FRAP Reagent (Acetate, TPTZ, FeCl₃) A2 Add FRAP Reagent P1->A2 P2 Prepare Test Compounds & Standard A1 Add Compounds/Standard to 96-well plate P2->A1 A1->A2 A3 Incubate at 37°C for 30 min A2->A3 D1 Measure Absorbance at 593 nm A3->D1 D2 Create Standard Curve D1->D2 D3 Calculate FRAP Value D2->D3

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Comparative Analysis of Novel Isoxazole Compounds

To illustrate the application of these assays, we present hypothetical data for three novel isoxazole compounds (ISO-1, ISO-2, and ISO-3) and compare their antioxidant potential with the standards, Ascorbic Acid and Trolox.

Table 1: DPPH and ABTS Radical Scavenging Activity (IC50 in µM)
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
ISO-145.2 ± 3.138.7 ± 2.5
ISO-289.5 ± 5.875.1 ± 4.9
ISO-325.8 ± 1.920.3 ± 1.5
Ascorbic Acid35.6 ± 2.429.8 ± 2.1
Trolox42.1 ± 3.035.4 ± 2.7

Lower IC50 values indicate higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Values
CompoundFRAP Value (µM Fe(II) Equivalents)
ISO-1850 ± 55
ISO-2420 ± 32
ISO-31250 ± 89
Ascorbic Acid1100 ± 78
Trolox980 ± 65

Higher FRAP values indicate greater reducing power.

Interpretation of Results and Structure-Activity Relationship (SAR)

  • ISO-3 exhibits the most potent antioxidant activity across all three assays, with lower IC50 values in the DPPH and ABTS assays and a higher FRAP value compared to the other isoxazole compounds. Its activity is comparable, and in some cases superior, to the standards Ascorbic Acid and Trolox. This suggests that the structural modifications in ISO-3 are highly favorable for antioxidant activity. For instance, ISO-3 might possess a strategically positioned hydroxyl or other electron-donating group that facilitates hydrogen/electron donation.

  • ISO-1 shows moderate antioxidant potential, outperforming ISO-2 but being less active than ISO-3 and the standards.

  • ISO-2 demonstrates the weakest antioxidant activity among the tested isoxazole compounds. This could be due to the presence of electron-withdrawing groups on the isoxazole scaffold, which would hinder its ability to donate an electron or hydrogen atom.

This comparative analysis underscores the importance of a multi-assay approach. While a compound might show good activity in one assay, its performance in another can provide a more complete picture of its antioxidant mechanism.

Conclusion

The assessment of the antioxidant potential of novel isoxazole compounds is a critical step in their development as therapeutic agents. By employing a battery of mechanistically diverse assays such as DPPH, ABTS, and FRAP, researchers can gain a comprehensive understanding of their radical scavenging and reducing capabilities. The detailed protocols and comparative data analysis presented in this guide offer a robust framework for these evaluations. The tunability of the isoxazole scaffold, combined with a systematic approach to screening, holds significant promise for the discovery of new and potent antioxidants.

References

  • Title: Antioxidant activity applying an improved ABTS radical cation decolorization assay. Source: Free Radical Biology and Medicine URL: [Link]

  • Title: Use of a free radical method to evaluate antioxidant activity. Source: LWT - Food Science and Technology URL: [Link]

  • Title: The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Source: Analytical Biochemistry URL: [Link]

  • Title: Isoxazole: A privileged scaffold for drug development. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on the antioxidant activity of Schiff base and azole derivatives. Source: Journal of the Indian Chemical Society URL: [Link]

Safety Operating Guide

5-Isopropylisoxazole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Hazard Assessment

As researchers, we often treat intermediate heterocycles as generic "organic waste," but 5-Isopropylisoxazole-3-carbaldehyde (C₇H₉NO₂) requires specific attention due to the dual reactivity of its aldehyde functionality and the isoxazole core .[1]

Before initiating any disposal workflow, you must recognize that this compound is not just a solvent; it is a reactive electrophile.[1] The aldehyde group is susceptible to autoxidation (forming peracids) and polymerization in the presence of bases, while the isoxazole ring adds nitrogenous character that dictates specific incineration parameters.[1]

Hazard Profile (Derived from Structural Analogs)
ParameterClassificationCritical Hazard Note
GHS Signal WARNING Treat as potentially harmful if swallowed/inhaled.[1][2]
Reactivity High (Aldehyde)Incompatible with strong oxidizers and strong bases.[1] Risk of exothermic polymerization.[1][3]
Flammability Combustible Liquid/SolidFlash point likely >60°C but <93°C (Class IIIA).[1]
Toxicity Irritant / Acute ToxH315 (Skin), H319 (Eye), H335 (Resp).[1] Potential sensitizer.[1]

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of reactive aldehydes directly into a general "organic waste" drum without assessing the drum's current contents. Mixing an aldehyde with a waste stream high in amines or strong bases can lead to uncontrolled exothermic imine formation or aldol condensations inside the drum.

Segregation Protocol
  • Do NOT Mix With: Oxidizing acids (Nitric, Chromic), Peroxides, or Strong Bases (NaOH, KOH).[1]

  • Compatible Streams: Non-halogenated organic solvents (Acetone, Ethyl Acetate, Ethanol).[1]

  • Storage for Pickup: Store in amber glass to prevent photochemical decomposition. Headspace should be minimized to reduce autoxidation risk.[1]

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct disposal route based on quantity and purity.

DisposalWorkflow Start Start: 5-Isopropylisoxazole- 3-carbaldehyde Waste QuantityCheck Assess Quantity & State Start->QuantityCheck LargeScale Bulk Liquid/Solid (> 50 mL/g) QuantityCheck->LargeScale High Volume SmallScale Trace Residues / Rinsate (< 50 mL/g) QuantityCheck->SmallScale Low Volume Segregate Segregate into Non-Halogenated Waste LargeScale->Segregate InLabTreat Route B: In-Lab Deactivation (Oxidation) SmallScale->InLabTreat Expert User Only SmallScale->Segregate Standard User Commercial Route A: Commercial Incineration (Lab Pack) OxidationStep Oxidation to Carboxylic Acid (KMnO4 Protocol) InLabTreat->OxidationStep Labeling Label: 'Flammable, Organic Heterocycle' Segregate->Labeling Labeling->Commercial Neutralize Neutralize & Check pH OxidationStep->Neutralize AqueousWaste Dispose as Aqueous Chemical Waste Neutralize->AqueousWaste

Figure 1: Decision matrix for the safe disposal of isoxazole aldehydes.[1] Note that commercial incineration is the standard for bulk quantities.[1]

Detailed Disposal Procedures

Method A: Commercial Waste Pickup (Standard Protocol)

Recommended for 95% of laboratory situations.[1]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container.[1] Avoid metal cans if the aldehyde has degraded to acid.

  • Labeling: Clearly label as "Non-Halogenated Organic Waste."

    • Constituents: 5-Isopropylisoxazole-3-carbaldehyde (Major), Solvent (Minor).[1]

    • Hazard Tags: Flammable, Irritant.[1]

  • Bulking: You may pour this into the main "Non-Halogenated Solvent" carboy ONLY IF that carboy does not contain strong oxidizers or concentrated amines.[1]

Method B: In-Laboratory Deactivation (Oxidation)

Only for trace residues or when commercial pickup is unavailable.[1] This converts the reactive aldehyde into the more stable 5-isopropylisoxazole-3-carboxylic acid.[1]

Scientific Rationale: Aldehydes are electrophilic and volatile.[1] Oxidizing them to carboxylic acids reduces volatility and reactivity, making the waste safer for aqueous streams (if local regulations permit) or safer for storage.

Reagents Required:

  • Potassium Permanganate (KMnO₄) solution (5%)[4]

  • Dilute Sulfuric Acid (H₂SO₄)[5]

  • Sodium Bisulfite (NaHSO₃)

Protocol:

  • Dissolution: Dissolve the aldehyde residue in a minimal amount of acetone or water (if soluble).[1]

  • Oxidation: Slowly add 5% aqueous KMnO₄ with stirring.[1]

    • Observation: The purple color will disappear, forming a brown precipitate (MnO₂). Continue adding until the purple color persists (indicating excess oxidant).

  • Quenching: Acidify slightly with dilute H₂SO₄. Then, add solid Sodium Bisulfite portion-wise to destroy excess permanganate and dissolve the MnO₂.

    • Result: A clear, colorless solution containing the carboxylic acid derivative and manganese salts.[1]

  • Disposal: Adjust pH to neutral (pH 6-8). Label as "Aqueous Waste with Heavy Metals (Mn)" and dispose of according to heavy metal protocols. Do not pour down the drain unless your facility explicitly permits manganese limits.[1]

Emergency Response: Spills

In the event of a benchtop spill (10–100 mL), immediate action prevents respiratory exposure.

StepActionMechanism
1. Evacuate Clear the immediate area.Aldehyde vapors are respiratory irritants (H335).[1]
2. PPE Up Don Nitrile gloves (double gloved), goggles, and lab coat.[1]Prevent dermal absorption.[1]
3. Absorb Use Vermiculite or Sand.[1] Do NOT use paper towels. Paper towels + Aldehydes + Air can theoretically heat up (autoxidation).[1] Inert absorbents prevent this.[1]
4. Collect Scoop into a wide-mouth jar. Label "Hazardous Debris."[1]Sealing prevents vapor release.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Isoxazole-3-carbaldehyde Derivatives.

  • PubChem. (2024).[1][6] Compound Summary: 5-Methylisoxazole-3-carboxaldehyde (Analogous Structure).[1] National Library of Medicine.[1]

  • Fisher Scientific. (2024).[1] Chemical Resistance of Gloves Quick Guide.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Isopropylisoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling 5-Isopropylisoxazole-3-carbaldehyde. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe and secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment: Understanding the Compound

5-Isopropylisoxazole-3-carbaldehyde is a heterocyclic aldehyde. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, we can infer its hazard profile by examining its constituent functional groups—the isoxazole ring and the aldehyde group—and data from structurally similar compounds like isoxazole-3-carbaldehyde.

The primary hazards are associated with the aldehyde functional group, which is known for its potential to cause irritation and sensitization. The isoxazole moiety is a common scaffold in bioactive compounds.[1][2][3] Based on the hazard classification for the parent compound, isoxazole-3-carbaldehyde, we must assume that 5-Isopropylisoxazole-3-carbaldehyde presents, at a minimum, the following risks:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Serious Eye Irritation: Causes serious eye irritation.

Therefore, a thorough risk assessment is the critical first step before any handling procedure. The level of required PPE is directly proportional to the risk, which depends on the scale of the experiment, the potential for aerosolization, and the work environment.

The Core Principle: A Multi-Layered Defense

Effective chemical safety relies on the "Hierarchy of Controls," which prioritizes eliminating or substituting hazards first. When these are not feasible, engineering controls (like fume hoods), administrative controls (safe work practices), and finally, PPE are implemented. PPE is the last line of defense, crucial for protecting personnel from exposure when other controls cannot eliminate the risk entirely.

Engineering Controls: Your Primary Shield

All work involving 5-Isopropylisoxazole-3-carbaldehyde, from weighing to reaction quenching, should be conducted within a certified chemical fume hood.[4][5] A fume hood minimizes inhalation exposure by continuously drawing vapors and potential aerosols away from the user.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 5-Isopropylisoxazole-3-carbaldehyde.

Eye and Face Protection

The aldehyde functional group poses a significant risk of eye irritation.[6] Standard prescription glasses are insufficient.[7]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields must be worn at all times in the laboratory where this chemical is present.[7]

  • Recommended for Liquid Transfers: For procedures involving transfers of solutions, pouring, or any activity with a risk of splashing, chemical splash goggles are required. Goggles form a seal around the eyes, offering superior protection against splashes from any direction.[8][9]

  • High-Risk Operations: When handling larger quantities (>50 mL) or if there is a significant splash hazard, a full-face shield should be worn in addition to chemical splash goggles.[8]

Hand Protection: The Critical Barrier

Aldehydes can be absorbed through the skin or cause irritation and sensitization.[8] Therefore, selecting the correct glove material is paramount. Latex gloves offer poor protection against many organic chemicals and are not recommended.[8][10]

  • Recommended Glove Type: Disposable nitrile gloves are the standard choice for incidental contact with many chemicals, including aldehydes.[4][5][7] They provide good splash resistance and dexterity.

  • Verification is Key: Always consult a glove manufacturer's chemical resistance chart to verify the suitability of nitrile for prolonged or immersive contact with isoxazole derivatives or the solvents they are dissolved in.

  • Glove Technique:

    • Inspect gloves for any signs of damage or degradation before each use.[8]

    • Don gloves over the cuffs of your lab coat to prevent skin exposure at the wrist.[8]

    • If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

    • Never reuse disposable gloves.[8]

Body Protection

A lab coat is not just for keeping your clothes clean; it is a critical barrier against splashes and contamination.

  • Lab Coat Specifications: A long-sleeved, knee-length lab coat made of a suitable material like cotton or a flame-resistant blend should be worn at all times.[7][8] Ensure the coat is fully buttoned.

  • Enhanced Protection: For tasks with a high risk of splashing, such as large-scale reactions or spill clean-up, a chemically resistant apron worn over the lab coat is recommended.[8][9]

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory. The shoes should be made of a non-porous material to protect against spills.[8]

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is typically not required. However, it becomes essential in specific, higher-risk scenarios.

  • When is a Respirator Needed?

    • Spill Response: In the event of a significant spill outside of a fume hood.

    • Engineering Control Failure: If the fume hood is not functioning correctly.

    • Aerosol Generation: For procedures that may generate significant aerosols and cannot be fully contained.

  • Respirator Selection: A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[4] A full-face respirator offers the dual benefit of respiratory and eye protection.[8] Note that surgical masks provide no protection against chemical vapors.[8] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).

Data-Driven PPE Selection

The following table summarizes the recommended PPE levels for various laboratory tasks involving 5-Isopropylisoxazole-3-carbaldehyde.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if applicable)
Weighing Solid Compound Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot required in a fume hood or ventilated enclosure
Small-Scale Reaction Setup (<50 mL) Chemical Splash GogglesNitrile GlovesLab CoatNot required in a fume hood
Large-Scale Reaction/Transfer (>50 mL) Goggles and Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronNot required in a fume hood
Work-up and Extraction Chemical Splash GogglesNitrile GlovesLab CoatNot required in a fume hood
Spill Cleanup Goggles and Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat & Chemical-Resistant ApronAir-Purifying Respirator with Organic Vapor Cartridges

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when planning an experiment with 5-Isopropylisoxazole-3-carbaldehyde.

PPE_Decision_Workflow cluster_planning Phase 1: Pre-Experiment Planning cluster_controls Phase 2: Engineering & Administrative Controls cluster_ppe Phase 3: PPE Selection Start Plan Experiment with 5-Isopropylisoxazole-3-carbaldehyde ReviewSDS Review SDS of Compound and Related Structures Start->ReviewSDS AssessScale Assess Scale and Procedure (e.g., Splash/Aerosol Risk) ReviewSDS->AssessScale FumeHood Is work performed in a certified chemical fume hood? AssessScale->FumeHood NoHood STOP WORK Consult EHS FumeHood->NoHood No BasePPE Mandatory Base PPE: - Safety Glasses (min) - Nitrile Gloves - Lab Coat FumeHood->BasePPE Yes SplashRisk Is there a splash risk? BasePPE->SplashRisk Goggles Upgrade to: Chemical Splash Goggles SplashRisk->Goggles Yes SpillOrAerosol Spill / Aerosol / No Hood? SplashRisk->SpillOrAerosol No HighSplashRisk High Volume or Significant Splash Risk? Goggles->HighSplashRisk FaceShield Add: - Face Shield - Chem-Resistant Apron HighSplashRisk->FaceShield Yes HighSplashRisk->SpillOrAerosol No FaceShield->SpillOrAerosol Respirator Add: NIOSH-Approved Respirator SpillOrAerosol->Respirator Yes Proceed Proceed with Experiment SpillOrAerosol->Proceed No Respirator->Proceed

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.